Monocrotophos-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14NO5P |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
[(E)-4-(methylamino)-4-oxobut-2-en-2-yl] bis(trideuteriomethyl) phosphate |
InChI |
InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/b6-5+/i3D3,4D3 |
InChI Key |
KRTSDMXIXPKRQR-DMEHDTLASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(O/C(=C/C(=O)NC)/C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(=CC(=O)NC)OP(=O)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Monocrotophos-d6: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotophos-d6 is the deuterated analog of Monocrotophos, a broad-spectrum organophosphate insecticide. Due to its utility as an internal standard in analytical chemistry, particularly in residue analysis and metabolic studies, a thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for researchers. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its primary mechanism of action through the inhibition of acetylcholinesterase.
Chemical Structure and Properties
This compound is structurally identical to Monocrotophos, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methoxy groups attached to the phosphorus atom. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Monocrotophos.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester | [1] |
| CAS Number | 1795136-77-4 | [2] |
| Molecular Formula | C₇H₈D₆NO₅P | [1][2] |
| Molecular Weight | 229.2 g/mol | [1] |
| Appearance | Neat | |
| Purity | >95% (HPLC) | |
| Storage Temperature | -20°C | |
| SMILES | [2H]C([2H])([2H])OP(=O)(OC(=CC(=O)NC)C)OC([2H])([2H])[2H] | |
| InChI | InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/i3D3,4D3 |
Physicochemical Properties of Unlabeled Monocrotophos
For comparative purposes, the properties of unlabeled Monocrotophos are provided below.
| Property | Value | Reference(s) |
| Melting Point | 54-55°C (pure) | |
| Boiling Point | 125°C at 0.0005 mmHg | |
| Vapor Pressure | 7 x 10⁻⁵ mm Hg at 20°C | |
| Solubility | Soluble in water, acetone, and alcohol | |
| Density | 1.33 g/cm³ | |
| Half-life in solution (pH 7, 38°C) | 23 days |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
The synthesis likely involves the reaction of deuterated dimethyl phosphite with N-methylacetoacetamide, followed by a reaction to introduce the double bond. A plausible, though unverified, protocol is outlined below.
Materials:
-
Methanol-d4 (CD₃OD)
-
Phosphorus trichloride (PCl₃)
-
N-methylacetoacetamide
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Preparation of Dimethyl-d6 phosphite: React Methanol-d4 with phosphorus trichloride in an anhydrous solvent to produce dimethyl-d6 phosphite. This reaction is typically carried out at low temperatures and under an inert atmosphere.
-
Reaction with N-methylacetoacetamide: The resulting dimethyl-d6 phosphite is then reacted with N-methylacetoacetamide in the presence of a base.
-
Chlorination and Elimination: The intermediate product is chlorinated using a suitable agent like sulfuryl chloride, followed by an elimination reaction, often facilitated by a base, to form the vinyl phosphate double bond, yielding this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative HPLC.
Note: This is a generalized protocol and would require optimization and verification in a laboratory setting. The synthesis of organophosphorus compounds should be performed by trained personnel in a well-ventilated fume hood due to the toxicity of the reagents and products.
Analytical Methods
1. LC-MS/MS Analysis for this compound
This protocol is adapted from established methods for the analysis of Monocrotophos in various matrices.
Sample Preparation (from a biological matrix):
-
Homogenize 1 g of the sample with 10 mL of acetonitrile.
-
Add appropriate amounts of anhydrous magnesium sulfate and sodium chloride for QuEChERS-based extraction.
-
Vortex vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18).
-
Vortex and centrifuge again.
-
Filter the supernatant through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation, typically starting at 5-10% B and ramping up to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6490) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion (m/z) -> Product ion (m/z) for this compound would need to be determined experimentally, but would be shifted by +6 Da from the unlabeled compound's transitions (e.g., for unlabeled Monocrotophos: 224 -> 127, 224 -> 93). |
| Collision Energy | Optimized for each transition |
2. ¹H-NMR Spectroscopy
This protocol provides a general guideline for the ¹H-NMR analysis of this compound.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to an NMR tube.
NMR Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | CDCl₃ or Acetone-d₆ |
| Temperature | 298 K |
| Pulse Sequence | Standard ¹H pulse sequence |
| Number of Scans | 16 or more for good signal-to-noise ratio |
| Relaxation Delay | 1-2 seconds |
Expected Spectrum: The ¹H-NMR spectrum of this compound would be expected to show signals corresponding to the protons on the crotonamide backbone. The characteristic signals for the methoxy protons in the unlabeled compound would be absent due to deuterium substitution.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Monocrotophos, and by extension this compound, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.
Signaling Pathway of Acetylcholinesterase Inhibition
The inhibition of AChE by Monocrotophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts normal nerve function and can lead to a range of toxic effects.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Toxicity Data
The following table summarizes acute toxicity data for unlabeled Monocrotophos. The toxicity of this compound is expected to be similar.
| Route of Exposure | Species | LD₅₀ Value | Reference(s) |
| Oral | Rat (male) | 17-18 mg/kg | |
| Oral | Rat (female) | 20 mg/kg | |
| Dermal | Rat (male) | 126 mg/kg | |
| Dermal | Rat (female) | 112 mg/kg | |
| Dermal | Rabbit | 354 mg/kg | |
| Inhalation (4h) | Rat | LC₅₀: 63 mg/m³ | |
| Oral | Bobwhite quail | 0.94 mg/kg | |
| Oral | Mallard duck | 4.76 mg/kg |
Experimental Workflow for Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Monocrotophos residues in an environmental or biological sample using this compound as an internal standard.
Caption: Workflow for Monocrotophos residue analysis using this compound.
Conclusion
This compound is an essential tool for the accurate quantification of Monocrotophos in various matrices. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and its primary mode of action as an acetylcholinesterase inhibitor. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. A thorough understanding of these aspects is critical for the safe handling and effective use of this compound in a research setting.
References
Monocrotophos-d6 CAS number 1795136-77-4
A comprehensive technical guide on Monocrotophos-d6 (CAS Number: 1795136-77-4), this document is intended for researchers, scientists, and drug development professionals. It provides in-depth data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Core Compound Data
This compound is the deuterated form of Monocrotophos, a broad-spectrum organophosphate insecticide.[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Monocrotophos in various matrices by isotope dilution methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart, Monocrotophos. This data is essential for method development in analytical chemistry, particularly for techniques like chromatography and mass spectrometry.
| Property | This compound | Monocrotophos | Reference(s) |
| CAS Number | 1795136-77-4 | 6923-22-4 | [1][4] |
| Molecular Formula | C7H8D6NO5P | C7H14NO5P | |
| Molecular Weight | 229.2 g/mol | 223.16 g/mol | |
| Appearance | Solid | Colorless, hygroscopic crystals (technical grade: dark brown semi-solid) | |
| Melting Point | Not available | 54-55 °C | |
| Boiling Point | Not available | 125 °C at 0.0005 mmHg | |
| Water Solubility | Not available | Soluble | |
| Storage Temperature | -20°C | Not specified |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Monocrotophos, and by extension the biological context for its detection, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).
Inhibition of AChE by organophosphates like Monocrotophos leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Monocrotophos.
Caption: Mechanism of Acetylcholinesterase Inhibition by Monocrotophos.
Experimental Protocols: Quantitative Analysis using LC-MS/MS
This compound is primarily used as an internal standard in quantitative analytical methods. The following protocol outlines a general procedure for the analysis of Monocrotophos in a biological matrix (e.g., plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.
-
Homogenization: Homogenize 10 g of the biological sample.
-
Spiking: Add a known concentration of this compound internal standard to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monocrotophos MRM Transitions: Monitor for specific precursor-to-product ion transitions (e.g., m/z 224 -> [product ions]).
-
This compound MRM Transitions: Monitor for the corresponding transitions for the deuterated standard (e.g., m/z 230 -> [product ions]).
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Monocrotophos standard solutions, each containing a fixed concentration of the this compound internal standard.
-
Calculate the concentration of Monocrotophos in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the quantitative analysis of Monocrotophos using this compound as an internal standard.
Caption: Workflow for Quantitative Analysis of Monocrotophos.
Conclusion
This compound is an essential analytical tool for the accurate quantification of Monocrotophos in complex matrices. Its use in isotope dilution mass spectrometry provides a robust and reliable method for researchers in toxicology, environmental science, and drug development. Understanding the core properties of both the labeled and unlabeled compounds, along with the underlying biological mechanism of action and the analytical workflow, is crucial for its effective application in scientific research.
References
Technical Guide: Synthesis and Isotopic Purity of Monocrotophos-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and isotopic purity analysis of Monocrotophos-d6. The information compiled herein is intended to guide researchers in the preparation and quality control of this isotopically labeled organophosphate insecticide, which is crucial for its use as an internal standard in metabolic studies, environmental monitoring, and toxicological research.
Introduction
This compound is a deuterated analog of Monocrotophos, a broad-spectrum organophosphate insecticide. The stable isotope label (d6) is incorporated into the two methoxy groups of the phosphate ester. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for accurate and precise measurement of the parent compound in complex matrices. The chemical name for this compound is dimethyl-d6 [(E)-4-(methylamino)-4-oxobut-2-en-2-yl] phosphate.
Compound Details:
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | [1-methyl-3-(methylamino)-3-oxo-prop-1-enyl] bis(trideuteriomethyl) phosphate | [1] |
| Molecular Formula | C₇H₈D₆NO₅P | [1] |
| CAS Number | 1795136-77-4 | [1] |
| Molecular Weight | 229.2 g/mol | [1] |
| Unlabeled CAS | 6923-22-4 |[1] |
Synthesis of this compound
The synthesis of this compound is achieved through a modification of the industrial synthesis of unlabeled Monocrotophos, most commonly via the Perkow reaction. This reaction involves the formation of a vinyl phosphate from a trialkyl phosphite and a haloketone. For the deuterated analog, a deuterated phosphite starting material is required.
Proposed Synthetic Pathway
The key step is the reaction of trimethyl-d6 phosphite (P(OCD₃)₃) with 3-chloro-N-methylacetoacetamide. The deuterated phosphite attacks the carbonyl carbon, leading to a rearrangement that eliminates a methyl-d3 chloride molecule and forms the enol phosphate product.
Experimental Protocol (Hypothetical)
This protocol is a proposed methodology based on the known Perkow reaction for unlabeled Monocrotophos and general organophosphorus chemistry.
-
Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-chloro-N-methylacetoacetamide (1.0 eq) in an inert solvent such as toluene.
-
Addition of Phosphite : Slowly add trimethyl-d6 phosphite (1.1 eq) to the solution via the dropping funnel while maintaining the temperature below 40°C to control the exothermic reaction.
-
Reaction : After the addition is complete, heat the mixture to reflux and maintain for 20-30 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification : The crude product is then purified. Industrial methods for unlabeled monocrotophos often involve distillation. For laboratory scale, column chromatography on silica gel would be a suitable method to achieve high purity.
Isotopic and Chemical Purity Analysis
Rigorous analytical chemistry is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound.
Chemical Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the chemical purity of Monocrotophos.
HPLC Method Parameters (Typical)
| Parameter | Description |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Expected Purity | >95% |
GC Method Parameters (Typical)
| Parameter | Description |
|---|---|
| Column | DB-5MS or similar non-polar capillary column |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 60-100°C, ramped to 250-300°C |
| Detector | Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) |
Isotopic Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.
GC-MS Parameters (Typical)
| Parameter | Description |
|---|---|
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-500 amu |
Expected Mass Spectral Data The molecular ion ([M]⁺) for this compound should be observed at m/z 229, a 6-dalton shift from the unlabeled compound (m/z 223). The fragmentation pattern should be consistent with that of monocrotophos, with key fragments also showing a mass shift corresponding to the presence of the -P(O)(OCD₃)₂ moiety. Characteristic fragments of unlabeled monocrotophos are reported at m/z 127, 97, and 67. The isotopic purity is determined by comparing the ion intensities of the d6 species with any residual d0 to d5 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR, ¹³C NMR, and ³¹P NMR are powerful tools for structural elucidation. In the ¹H NMR spectrum of this compound, the signal corresponding to the two methoxy groups (a doublet around 3.8 ppm in the unlabeled compound due to coupling with phosphorus) will be absent. The remaining signals for the vinyl and methylamide protons should be present.
Analytical Workflow
The following diagram illustrates a typical workflow for the quality control of synthesized this compound.
Mechanism of Action Context
Monocrotophos exerts its toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. Understanding this pathway is critical for toxicological studies where this compound would be used.
References
Monocrotophos-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monocrotophos-d6, a deuterated analog of the organophosphate insecticide Monocrotophos. This document is intended to serve as a detailed resource, outlining the key analytical specifications, experimental protocols for its analysis, and relevant biological pathways for its application in research and development.
Core Analytical Data
This compound is a stable isotope-labeled internal standard used for the quantitative analysis of Monocrotophos in various matrices. The certificate of analysis for this compound provides critical data on its identity and purity.
| Parameter | Specification | Reference |
| Product Name | This compound (Major) | [1] |
| Product Code | TRC-M526053 | [1] |
| CAS Number | 1795136-77-4 | [1][2] |
| Molecular Formula | C₇H₈D₆NO₅P | [1] |
| Molecular Weight | 229.2 g/mol | |
| Purity | >95% (by HPLC) | |
| Appearance | Neat | |
| Storage Temperature | -20°C | |
| Unlabelled CAS Number | 6923-22-4 |
Experimental Protocols
The analysis of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following are detailed methodologies for key experiments, based on established analytical techniques for organophosphate compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the this compound standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile. This stock is then diluted to an appropriate concentration for injection.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak corresponding to this compound.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to assess its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
Data Acquisition: The mass spectrum is acquired in full scan mode to observe the molecular ion peak.
-
Analysis: The observed mass of the molecular ion is compared to the theoretical exact mass of this compound. The isotopic distribution pattern is also analyzed to confirm the presence and extent of deuterium labeling.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can confirm the positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR: The proton NMR spectrum will show the absence of signals at the positions where deuterium has been incorporated, confirming the isotopic labeling.
-
³¹P NMR: The phosphorus-31 NMR spectrum will provide information about the phosphorus environment in the molecule.
Visualizing Key Processes
To better illustrate the context in which this compound is utilized, the following diagrams depict a typical quality control workflow and a relevant biological pathway.
Figure 1: Quality Control Workflow for this compound.
Monocrotophos, the unlabelled analogue of this compound, is known to be an inhibitor of acetylcholinesterase, a key enzyme in the nervous system. The following diagram illustrates this inhibitory action.
Figure 2: Inhibition of Acetylcholinesterase by Monocrotophos.
References
A Technical Guide to the Commercial Supply of Monocrotophos-d6 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the Monocrotophos-d6 analytical standard, a critical tool for researchers in environmental analysis, food safety, and toxicology. This document outlines the key specifications from a prominent supplier, offers guidance on the standard's application, and presents a typical workflow for its procurement and use in a laboratory setting.
Introduction to this compound
Monocrotophos is a highly toxic organophosphate insecticide. Its use is now banned or restricted in many countries, but it remains a compound of interest in environmental and food residue analysis due to its persistence and toxicity. This compound is the deuterated form of Monocrotophos, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for analytical quantification, as it accurately corrects for matrix effects and variations in sample preparation and instrument response.
Commercial Availability and Supplier Specifications
A thorough investigation of the market for analytical standards reveals that LGC Standards, through its Toronto Research Chemicals (TRC) brand, is a key commercial supplier of this compound. While many suppliers offer the non-deuterated form of Monocrotophos, the availability of the deuterated analog is more limited.
The following table summarizes the quantitative data for this compound available from LGC Standards. For comparative context, information on the non-deuterated standard from other major suppliers is also included.
| Parameter | This compound (LGC Standards/TRC) [1][2] | Monocrotophos (Sigma-Aldrich/Merck) | Monocrotophos (AccuStandard) [3] |
| Product Name | This compound (Major) | Monocrotophos, PESTANAL® or TraceCERT® | Monocrotophos |
| Catalog Number | TRC-M526053 | 36173 or 41116107 | P-112N, P-112S-10X, M-622-17 |
| CAS Number | 1795136-77-4 | 6923-22-4 | 6923-22-4 |
| Chemical Formula | C₇H₈D₆NO₅P | C₇H₁₄NO₅P | C₇H₁₄NO₅P |
| Molecular Weight | 229.20 | 223.16 | 223.16 |
| Purity | >95% (by HPLC) | Analytical Standard Grade | Certified Reference Material |
| Format | Neat | Neat or in Solution | Neat or in Solution |
| Available Sizes | 2.5 mg, 25 mg | Varies (e.g., 100 mg) | Varies (e.g., 10 mg, 1 mL) |
| Storage Temp. | -20°C | 2-8°C | Ambient (>5°C) or Freeze (<-10°C) |
Experimental Protocols and Use
Commercial suppliers of analytical standards provide a Certificate of Analysis (CoA) that guarantees the identity and purity of the compound. However, they typically do not provide specific experimental protocols for its use. The end-user is responsible for developing and validating their own analytical methods based on their specific matrix and instrumentation.
General Workflow for Using this compound as an Internal Standard:
-
Stock Solution Preparation: A primary stock solution of this compound should be prepared by accurately weighing the neat material and dissolving it in a high-purity solvent (e.g., methanol, acetonitrile). This should be done in a calibrated volumetric flask.
-
Working Standard Preparation: A series of working standard solutions at lower concentrations are then prepared by serial dilution of the stock solution.
-
Sample Fortification: A known and consistent amount of the this compound internal standard working solution is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Preparation: The sample preparation method (e.g., QuEChERS, solid-phase extraction) is then performed to extract the target analyte (Monocrotophos) and the internal standard (this compound).
-
Instrumental Analysis: The extracts are then analyzed by GC-MS or LC-MS. The instrument is set to monitor for specific ions of both the native Monocrotophos and the deuterated internal standard.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of Monocrotophos in the unknown samples is then calculated from this calibration curve using the measured peak area ratios.
Workflow for Procurement and Use of Analytical Standards
The following diagram illustrates the logical workflow from identifying the need for an analytical standard to its final use in data analysis.
Caption: Workflow for Analytical Standard Procurement and Use.
Conclusion
The availability of high-purity, isotopically labeled analytical standards is fundamental to the accuracy and reliability of quantitative analytical methods. For this compound, LGC Standards (TRC) is a well-documented commercial supplier. Researchers and scientists requiring this internal standard for their work should refer to the supplier's Certificate of Analysis for detailed lot-specific information and follow established laboratory procedures for the safe handling and preparation of analytical standards. The use of such standards is a key component in generating high-quality, defensible data in regulated and research environments.
References
Navigating the Integrity of Isotopic Standards: A Technical Guide to the Storage and Stability of Monocrotophos-d6 Solutions
For Immediate Release
This technical guide provides an in-depth analysis of the best practices for the storage and handling of Monocrotophos-d6 solutions to ensure their stability and integrity for use in research, development, and quality control. This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical and agricultural sciences who utilize deuterated monocrotophos as an internal standard or reference material.
Introduction
This compound, the deuterated analog of the organophosphate insecticide Monocrotophos, serves as a critical internal standard for quantitative analysis by mass spectrometry. The accuracy and reliability of analytical data are directly contingent on the stability of these standards. Degradation of the standard can lead to erroneous results, impacting the validity of research and the quality of products. This guide outlines the recommended storage conditions, solvent selection, and stability testing protocols for this compound solutions.
Recommended Storage Conditions
The primary goal of proper storage is to minimize chemical degradation and isotopic exchange. Based on manufacturer recommendations and general best practices for deuterated and organophosphate compounds, the following conditions are advised.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Form | Neat (Solid/Oil) | Minimizes solvent-induced degradation and isotopic exchange during long-term storage. |
| Temperature | -20°C or lower[1] | Reduces the rate of chemical reactions and potential degradation. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects against oxidation. |
| Light Exposure | Stored in amber vials or in the dark | Prevents photodegradation. Organophosphate pesticides can be susceptible to degradation under sunlight[2]. |
| Container | Tightly sealed, screw-cap vials with PTFE-lined septa | Prevents solvent evaporation and contamination from atmospheric moisture. Glass is preferred over plastic for long-term storage. |
Solvent Selection and Solution Preparation
The choice of solvent is critical for the stability of this compound in solution. The ideal solvent should be aprotic, of high purity, and compatible with the intended analytical methodology.
Table 2: Solvent Recommendations for this compound Solutions
| Solvent | Suitability | Considerations |
| Acetonitrile | Highly Recommended | Aprotic solvent that is compatible with both reversed-phase and normal-phase chromatography. Commonly used for preparing stock solutions of pesticide standards. |
| Toluene | Recommended | A non-polar, aprotic solvent suitable for preparing stock solutions, particularly for gas chromatography (GC) applications[3][4]. |
| Acetone | Acceptable (with caution) | While aprotic, it can be more reactive than acetonitrile. Ensure high purity and dry conditions. |
| Methanol | Use with Caution | Protic solvent that can potentially lead to H/D exchange over time, especially if acidic or basic impurities are present. |
| Water (Aqueous Solutions) | Not Recommended for Stock Solutions | Monocrotophos is susceptible to hydrolysis, especially under alkaline conditions[1]. Avoid for long-term storage. If required for working solutions, prepare fresh and use immediately. |
Preparation of Stock Solutions: It is recommended to prepare stock solutions at a concentration of approximately 1 mg/mL. This concentration is suitable for subsequent dilutions to create working standards and calibration curves. To minimize the number of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Stability of this compound Solutions
The stability of this compound solutions is influenced by several factors including the solvent, storage temperature, and exposure to light. While specific long-term stability data for this compound is not extensively published, data from studies on other organophosphate pesticides provide valuable insights.
Table 3: Summary of Stability Data for Organophosphate Pesticide Solutions
| Stability Type | Conditions | Expected Stability of this compound | Reference |
| Long-Term Stability | Stock solutions (1000 µg/mL) in toluene, acetone, or ethyl acetate stored at ≤ -20°C. | Stable for 2-8 years. | |
| Short-Term Stability (Bench-Top) | Solutions at room temperature. | Stability is dependent on the solvent and concentration. Prepare fresh daily or weekly and monitor for degradation. | General Best Practice |
| Freeze-Thaw Stability | Multiple freeze-thaw cycles from -20°C to room temperature. | Generally stable for a limited number of cycles. Aliquoting is recommended to minimize cycles. | |
| Photostability | Exposure to UV or ambient light. | Degradation is likely. Protection from light is crucial. |
Experimental Protocols for Stability Testing
To ensure the integrity of this compound solutions, a comprehensive stability testing program should be implemented. This includes long-term, short-term, and freeze-thaw stability studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. This method must be able to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable technique.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.
-
Detector: UV detector at an appropriate wavelength (e.g., 210-230 nm) or a mass spectrometer for higher specificity and sensitivity.
-
Internal Standard: A different, stable deuterated compound can be used as an internal standard for the stability study itself to ensure the accuracy of the measurements.
Long-Term Stability Study
Objective: To determine the stability of this compound solutions over an extended period under recommended storage conditions.
Protocol:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a recommended solvent (e.g., acetonitrile).
-
Aliquot the solution into multiple amber glass vials with PTFE-lined screw caps.
-
Store the vials at the recommended long-term storage temperature (e.g., -20°C).
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a set of vials.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using the validated stability-indicating method.
-
Compare the concentration of this compound at each time point to the initial concentration (time 0). A deviation of more than a predefined percentage (e.g., ±10%) may indicate instability.
Short-Term Stability (Bench-Top) Study
Objective: To evaluate the stability of this compound solutions under typical laboratory bench-top conditions.
Protocol:
-
Prepare a working solution of this compound at a concentration relevant to routine analysis.
-
Store the solution at ambient laboratory temperature (e.g., 20-25°C) and under normal laboratory lighting.
-
Analyze the solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Compare the results to the initial concentration to determine the acceptable duration of use at room temperature.
Freeze-Thaw Stability Study
Objective: To assess the impact of repeated freezing and thawing on the stability of this compound solutions.
Protocol:
-
Prepare aliquots of the this compound stock solution.
-
Subject the aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours, followed by thawing to room temperature.
-
After a specified number of cycles (e.g., 1, 3, and 5), analyze the samples using the stability-indicating method.
-
Compare the concentration of the cycled samples to a control sample that has not undergone freeze-thaw cycles.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound solutions.
Caption: Workflow for this compound Stability Testing.
Conclusion
The integrity of this compound analytical standards is paramount for accurate and reproducible scientific research. By adhering to the recommended storage conditions, selecting appropriate solvents, and implementing a robust stability testing program, researchers can ensure the reliability of their quantitative analyses. This guide provides a comprehensive framework for maintaining the stability of this compound solutions, thereby contributing to the overall quality and validity of scientific data.
References
An In-depth Technical Guide to the Safety Data of Monocrotophos-d6
Chemical Identification and Physical Properties
Monocrotophos-d6 is the deuterated form of Monocrotophos, an organophosphate insecticide.[1] It is primarily used as a labeled internal standard in analytical and research applications for the detection and quantification of Monocrotophos.[1]
Table 1: Chemical and Physical Properties of this compound and Monocrotophos
| Property | This compound | Monocrotophos | Source(s) |
| Chemical Name | Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester | Dimethyl (E)-1-methyl-2-(methylcarbamoyl)vinyl phosphate | [1][2] |
| Synonyms | Apadrin-d6, Azodrin-d6, Nuvacron-d6 | Azodrin, Nuvacron, Apadrin | [1] |
| CAS Number | 1795136-77-4 | 6923-22-4 | |
| Molecular Formula | C₇H₈D₆NO₅P | C₇H₁₄NO₅P | |
| Molecular Weight | 229.2 g/mol | 223.16 g/mol | |
| Appearance | Colorless, hygroscopic crystals (technical grade is a reddish-brown solid) | Colorless to reddish-brown solid with a mild, ester odor | |
| Melting Point | Not available | 54-55 °C (129.2-131 °F) | |
| Boiling Point | Not available | 125 °C (257 °F) at 0.0005 mmHg | |
| Vapor Pressure | Not available | 0.001 mmHg at 20°C | |
| Water Solubility | Not available | Soluble/Miscible | |
| Partition Coefficient (logP) | Not available | -0.22 (calculated) |
Hazard Identification and Classification
Monocrotophos is classified as a highly toxic substance and presents a significant health hazard upon exposure.
Table 2: Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
GHS Hazard Pictograms:
Caption: GHS Hazard Pictograms for Monocrotophos.
Toxicological Information
Monocrotophos is a potent cholinesterase inhibitor, which is the primary mechanism of its toxicity. It affects the nervous system by disrupting normal nerve impulse transmission.
Table 3: Acute Toxicity Data for Monocrotophos
| Route of Exposure | Species | LD50/LC50 Value | Source(s) |
| Oral | Rat (male) | 17-18 mg/kg | |
| Oral | Rat (female) | 20 mg/kg | |
| Dermal | Rat (male) | 126 mg/kg | |
| Dermal | Rat (female) | 112 mg/kg | |
| Dermal | Rabbit | 354 mg/kg | |
| Inhalation | Rat | LC50: 0.8 mg/L air |
Symptoms of Acute Exposure: Symptoms of poisoning are characteristic of organophosphate exposure and include:
-
Muscular weakness
-
Blurred vision
-
Profuse perspiration
-
Confusion
-
Vomiting
-
Abdominal pain
-
Constricted pupils
-
In severe cases, seizures, coma, respiratory failure, and death may occur.
Chronic Toxicity:
-
Reproductive Effects: In rats, doses of 2 mg/kg/day resulted in fetuses with lower than average length and weight.
-
Teratogenic Effects: No teratogenic effects were observed in rats at the highest dose tested (2 mg/kg/day).
-
Mutagenic Effects: Studies suggest that Monocrotophos may be weakly mutagenic.
-
Carcinogenic Effects: Monocrotophos was not found to be carcinogenic in rats at the highest dose tested (0.45 mg/kg/day).
Experimental Protocols
Detailed experimental protocols for the toxicological studies are not typically provided in standard safety data sheets. However, the methodologies for determining LD50 and LC50 values generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Oral Toxicity (LD50) - Based on OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure):
Caption: Generalized workflow for an acute oral toxicity study.
First Aid Measures
Immediate medical attention is crucial in case of exposure to Monocrotophos.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Keep the person warm and at rest. Get medical attention immediately. | |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water until no chemical remains. Get medical help if symptoms persist. | |
| Eye Contact | Immediately flush eyes with large amounts of water or normal saline for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |
First Aid Decision Pathway:
Caption: Decision-making flowchart for first aid response.
Handling, Storage, and Disposal
Handling:
-
Avoid all personal contact, including inhalation.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including impervious clothing, gloves, and safety goggles.
-
Do not eat, drink, or smoke when handling this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in the original, tightly closed, and properly labeled container.
-
Keep in a cool, well-ventilated, and locked area, away from direct sunlight.
-
Store away from foodstuffs and animal feed.
-
Incompatible with alkaline compounds, metals, and low molecular weight alcohols and glycols.
Disposal:
-
Wastes resulting from the use of this product are considered hazardous and must be disposed of at an approved waste disposal facility.
-
Large quantities should be incinerated at high temperatures in a facility with an effluent gas scrubbing system.
-
Comply with all local, state, and federal regulations for hazardous waste disposal.
Ecological Information
Monocrotophos is highly toxic to many forms of wildlife, particularly birds and aquatic organisms.
Table 5: Ecotoxicity Data for Monocrotophos
| Organism | Toxicity Value | Source(s) |
| Birds | ||
| Bobwhite quail | LD50: 0.94 mg/kg | |
| Mallard duck | LD50: 4.76 mg/kg | |
| California quail | LD50: 0.76 mg/kg | |
| Canada goose | LD50: 1.58 mg/kg | |
| Aquatic Organisms | ||
| Rainbow trout | LC50 (48h): 7 mg/L | |
| Bluegill sunfish | LC50 (48h): 23 mg/L | |
| Daphnia | EC50 (48h): 0.023 mg/L | |
| Other | ||
| Bees | Highly toxic |
Environmental Fate:
-
Monocrotophos has a low persistence in the environment and does not tend to accumulate in soil.
-
Its half-life in soil is less than 7 days.
-
On plant foliage, the half-life is approximately 1.3 to 3.4 days.
This technical guide provides a summary of the critical safety information for this compound, based on the data available for Monocrotophos. It is imperative for all users to consult the most current and specific Safety Data Sheet provided by the manufacturer before handling this compound.
References
Monocrotophos-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Monocrotophos-d6, a deuterated analog of the organophosphate insecticide Monocrotophos. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Monocrotophos in various matrices by isotope dilution mass spectrometry. This document outlines its core molecular properties, a detailed experimental protocol for its use in analytical testing, and a visual representation of the typical analytical workflow.
Core Molecular and Chemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for accurate mass spectrometry-based quantification and solution preparation.
| Property | Value |
| Molecular Formula | C₇H₈D₆NO₅P |
| Molecular Weight | 229.2 g/mol [1][2][3][4] |
| CAS Number | 1795136-77-4[1] |
| Appearance | Neat (as supplied) |
| Purity | >95% (typically analyzed by HPLC) |
| Storage Temperature | -20°C |
| SMILES | [2H]C([2H])([2H])OP(=O)(OC(=CC(=O)NC)C)OC([2H])([2H])[2H] |
| InChI | InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9)/i3D3,4D3 |
Experimental Protocol: Quantification of Monocrotophos in Agricultural Samples using this compound and LC-MS/MS
The following is a representative experimental protocol for the analysis of Monocrotophos in a complex matrix, such as fruits or vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Materials and Reagents
-
Monocrotophos analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Standard and Sample Preparation
-
Preparation of Stock Solutions: Prepare individual stock solutions of Monocrotophos and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Working Standard and Internal Standard Spiking Solutions: Prepare a series of working standard solutions of Monocrotophos by serial dilution of the stock solution. Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) for spiking into samples.
-
Sample Homogenization: Homogenize a representative portion of the agricultural sample (e.g., 10-15 g) until a uniform consistency is achieved.
-
QuEChERS Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Sample Preparation:
-
Take an aliquot of the cleaned-up extract, dilute it with water containing 0.1% formic acid, and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate Monocrotophos from matrix interferences (e.g., start at 5% B, ramp to 95% B, hold, and then re-equilibrate).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions (example):
-
Monocrotophos: Precursor ion (Q1) m/z 224 -> Product ions (Q3) m/z 127, m/z 97.
-
This compound: Precursor ion (Q1) m/z 230 -> Product ions (Q3) m/z 133, m/z 100.
-
-
Optimize collision energies for each transition to achieve maximum sensitivity.
-
Data Analysis
-
Quantify the concentration of Monocrotophos in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (this compound) in the calibration standards.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the experimental protocol, from sample preparation to data analysis.
Caption: Workflow for Monocrotophos analysis using an internal standard.
References
Methodological & Application
Monocrotophos-d6 as an Internal Standard for Pesticide Residue Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Monocrotophos in various food and environmental matrices. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as Monocrotophos-d6, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the native Monocrotophos, allowing for effective compensation for variations during sample preparation and analysis, especially matrix effects.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of Monocrotophos residues in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest as an internal standard.[1] In this case, this compound, which has six deuterium atoms replacing hydrogen atoms, is chemically identical to Monocrotophos but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of this compound to the sample at the beginning of the analytical process, any losses of the target analyte during extraction, cleanup, and analysis are corrected for by monitoring the signal of the internal standard. Furthermore, the co-elution of the analyte and the internal standard in the chromatographic system ensures that they experience similar matrix effects (ion suppression or enhancement), leading to more accurate quantification.
Experimental Protocols
A widely adopted and effective method for the extraction of pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following protocols are based on the QuEChERS approach followed by LC-MS/MS or GC-MS/MS analysis.
Sample Preparation and Extraction (QuEChERS Method)
This protocol is a general guideline and may need to be optimized for specific matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge capable of at least 4000 rpm
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The supernatant is now ready for LC-MS/MS or GC-MS/MS analysis.
Caption: General workflow for pesticide residue analysis using QuEChERS and mass spectrometry.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Typical LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of Monocrotophos and this compound |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Typical MS/MS Conditions (Electrospray Ionization - Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Monocrotophos | 224.0 | 127.0 | 95.0 | Optimized |
| This compound | 230.0 | 133.0 | 98.0 | Optimized |
Note: The specific transitions and collision energies should be optimized for the instrument in use.
GC-MS/MS Analysis
Instrumentation:
-
A gas chromatograph coupled to a triple quadrupole mass spectrometer.
Typical GC Conditions:
| Parameter | Value |
| Column | Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Optimized for the separation of Monocrotophos (e.g., start at 70°C, ramp to 280°C) |
Typical MS/MS Conditions (Electron Ionization Mode):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Monocrotophos | 127 | 92 | 79 | Optimized |
| This compound | 133 | 98 | 82 | Optimized |
Note: The specific transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Monocrotophos | 0.5 - 100 | > 0.995 |
Table 2: Accuracy and Precision (Recovery Studies)
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Tomato | 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.8 | |
| Lettuce | 10 | 95.3 | 6.5 |
| 50 | 97.8 | 5.1 | |
| Soil | 10 | 92.1 | 7.8 |
| 50 | 94.5 | 6.3 |
Table 3: Matrix Effect
| Matrix | Matrix Effect (%) |
| Tomato | -8.5 |
| Lettuce | -15.2 |
| Soil | -22.7 |
Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (ng/g) | LOQ (ng/g) |
| Tomato | 0.5 | 1.5 |
| Lettuce | 0.8 | 2.5 |
| Soil | 1.0 | 3.0 |
Logical Relationship of Internal Standard Correction
The use of this compound as an internal standard provides a robust method for the accurate quantification of Monocrotophos residues. The following diagram illustrates the logical relationship of how the internal standard corrects for potential errors in the analytical workflow.
References
Application Note: Quantitative Analysis of Monocrotophos in Agricultural Produce using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Introduction
Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture to control a variety of pests.[1] Due to its acute toxicity and potential risks to human health and the environment, its use has been banned or restricted in many countries.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for monocrotophos in food commodities to protect consumers. Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of monocrotophos residues in food and environmental samples.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues.[2] The use of an internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response.[1][3] Isotope-labeled internal standards, particularly deuterated analogues, are considered the gold standard as they have nearly identical chemical and physical properties to the target analyte, ensuring high accuracy and precision in quantitative analysis.
This application note details a robust and validated method for the determination of monocrotophos in agricultural produce using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a deuterated internal standard. The method employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing a streamlined and efficient workflow for routine analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of monocrotophos is depicted in the following diagram.
Experimental Protocols
1. Reagents and Standards
-
Solvents: Acetonitrile (ACN), ethyl acetate, and cyclohexane (pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate, primary secondary amine (PSA), and C18 sorbent. All reagents should be of analytical grade.
-
Standards: Certified reference standards of monocrotophos and a suitable deuterated organophosphate internal standard (e.g., Dichlorvos-d6). Stock solutions are prepared in ethyl acetate.
2. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative portion of the agricultural produce sample (e.g., 10-15 g) using a high-speed blender.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with the deuterated internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, C18, and anhydrous MgSO₄ for cleanup.
-
Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.
3. GC-MS/MS Analysis
The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of monocrotophos.
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both monocrotophos and the deuterated internal standard should be optimized. For monocrotophos, characteristic mass-to-charge ratios (m/z) include 127, 109, and 97.
-
4. Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of monocrotophos to the peak area of the deuterated internal standard against the concentration of monocrotophos.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS/MS analysis of monocrotophos. The values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.005 mg/kg | |
| Limit of Quantification (LOQ) | 0.015 mg/kg | |
| Linearity (R²) | >0.99 | |
| Recovery | 85-110% | |
| Precision (%RSD) | <15% |
Conclusion
The described GC-MS/MS method with a deuterated internal standard and QuEChERS sample preparation provides a highly sensitive, selective, and reliable approach for the quantitative analysis of monocrotophos residues in agricultural produce. The use of a deuterated internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations during sample processing. This method is suitable for routine monitoring and can assist in ensuring compliance with regulatory MRLs, thereby safeguarding consumer health.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monocrotophos Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotophos is an organophosphate insecticide known for its high toxicity.[1] Its use in agriculture can lead to residues in food products, posing a potential risk to human health. Therefore, robust and reliable analytical methods are crucial for the monitoring of monocrotophos residues in various food matrices to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the sample preparation of food matrices for the analysis of monocrotophos, focusing on established techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[2][3][4] It involves a two-step process: extraction with a solvent and partitioning with salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Materials and Reagents:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium acetate (NaOAc) or sodium citrate salts
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
-
Internal standard solution (e.g., triphenyl phosphate)
Protocol:
-
Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 10-15 g of fruits, vegetables, or cereals).
-
Homogenize the sample until a uniform consistency is achieved. For dry samples like cereals, it may be necessary to add a specific amount of water to achieve a slurry.
-
-
Extraction:
-
Transfer the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of internal standard.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., a mixture of MgSO₄ and NaCl, or a citrate-based salt mixture).
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide residues into the acetonitrile layer.
-
Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.
-
The choice of sorbent depends on the food matrix. A common combination is PSA and MgSO₄. For samples with high fat content, C18 may be added. For pigmented samples, GCB can be used, but with caution as it may adsorb some planar pesticides.
-
Vortex the tube for 1 minute to allow the sorbents to interact with the extract and remove interfering matrix components.
-
Centrifuge the tube to pellet the sorbents.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into a vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
-
Experimental Workflow for QuEChERS
References
Application Note: High-Throughput Analysis of Monocrotophos in Agricultural Commodities using a Modified QuEChERS Method with Monocrotophos-d6 Internal Standard
Abstract
This application note details a robust and efficient method for the quantitative analysis of the organophosphate pesticide monocrotophos in various food matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Monocrotophos-d6, is utilized to compensate for matrix effects and variations in sample preparation and instrument response.[5] This method is suitable for high-throughput screening and quantitative analysis in food safety and environmental monitoring laboratories.
Introduction
Monocrotophos is a highly toxic organophosphate insecticide that has been widely used in agriculture. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for monocrotophos in food products. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence in the food supply chain.
The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. It involves a simple liquid-liquid partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.
The use of a stable isotope-labeled internal standard, such as this compound, is a key aspect of this method. This internal standard closely mimics the chemical and physical properties of the target analyte, monocrotophos. By adding a known amount of this compound to the sample at the beginning of the extraction process, it is possible to accurately correct for any losses during sample preparation and for signal suppression or enhancement caused by the sample matrix during LC-MS/MS analysis.
Experimental Protocol
Reagents and Materials
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, 98% purity
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented samples)
-
Monocrotophos analytical standard
-
This compound internal standard
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Standard Preparation
Prepare stock solutions of monocrotophos and this compound in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard solutions and a spiking solution by serial dilution in acetonitrile. A working internal standard solution of this compound at a concentration of 100 ng/mL should be prepared.
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables).
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate before proceeding.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, such as spinach, 7.5 mg of GCB can be included.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation of monocrotophos from matrix interferences.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both monocrotophos and this compound for quantification and confirmation.
Data Presentation
The following tables summarize typical validation data for the analysis of monocrotophos in a representative matrix (e.g., tomato) using the described method.
Table 1: LC-MS/MS Parameters for Monocrotophos and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Monocrotophos | 224.1 | 127.1 | 93.0 | 15 |
| This compound | 230.1 | 133.1 | 93.0 | 15 |
Table 2: Method Validation Data for Monocrotophos in Tomato
| Parameter | Result |
| Linearity Range | 1 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (%) at different spiking levels (n=5) | |
| 10 µg/kg | 95.2% (RSD: 4.8%) |
| 50 µg/kg | 98.7% (RSD: 3.5%) |
| 100 µg/kg | 101.5% (RSD: 2.9%) |
| Matrix Effect (%) | -8.5% |
Recovery and RSD (Relative Standard Deviation) values are indicative and may vary depending on the matrix and laboratory conditions.
Workflow Diagram
Caption: QuEChERS workflow for monocrotophos analysis.
Conclusion
The described QuEChERS method, incorporating this compound as an internal standard, provides a fast, effective, and reliable approach for the determination of monocrotophos residues in food samples. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by mitigating matrix-induced signal variations. This method is well-suited for routine monitoring programs in food safety laboratories to ensure compliance with regulatory limits.
References
- 1. Development and interlaboratory validation of a QuEChERS-based liquid chromatography-tandem mass spectrometry method for multiresidue pesticide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 4. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Monocrotophos-d6 for Forensic Toxicology Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotophos is a highly toxic organophosphate insecticide that is frequently encountered in forensic toxicology casework, including accidental and intentional poisonings. Accurate and robust analytical methods are crucial for the determination of Monocrotophos in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Monocrotophos-d6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the target analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy and precision.
This document provides detailed application notes and protocols for the forensic toxicology screening of Monocrotophos using this compound as an internal standard. The methodologies described are based on established principles of analytical toxicology and are intended to be adapted and validated by qualified laboratory personnel.
Mechanism of Toxicity: Cholinesterase Inhibition
Monocrotophos, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis.
The clinical manifestations of Monocrotophos poisoning are consistent with this mechanism and include symptoms such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle weakness, paralysis, and respiratory failure.
The signaling pathway can be visualized as follows:
Caption: Mechanism of Monocrotophos toxicity via inhibition of acetylcholinesterase.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of Monocrotophos in forensic samples due to its high sensitivity and selectivity. The use of this compound as an internal standard is critical for accurate quantification.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including biological tissues and fluids.[2][3][4]
Materials:
-
Homogenized biological sample (e.g., blood, liver tissue)
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh 1 g of homogenized tissue or pipette 1 mL of blood into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 5 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 2 mL tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS workflow for forensic sample preparation.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters for the LC-MS/MS analysis of Monocrotophos. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| Dwell Time | 50 ms |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Monocrotophos | 224.1 | 127.1 | 98.1 | 16 / 12 |
| This compound | 230.1 | 127.1 | 98.1 | 16 / 12 |
Note: The precursor ion for this compound is predicted based on the addition of six deuterium atoms to the molecular weight of Monocrotophos. The product ions are expected to be the same as the unlabeled compound as the deuterium labels are on the methoxy groups which are lost as neutral fragments. Collision energies should be optimized for the specific instrument.
Method Validation and Quantitative Data
A full method validation should be performed according to internationally accepted guidelines (e.g., SWGTOX). The following table summarizes typical performance characteristics for the analysis of Monocrotophos in biological matrices.
Table 4: Representative Quantitative Data for Monocrotophos Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | 0.01 - 0.3 µg/g | |
| Limit of Quantitation (LOQ) | 0.01 mg/L | |
| Recovery | 70 - 120% | |
| Precision (%RSD) | < 15% | Based on general forensic toxicology guidelines |
| Accuracy (%Bias) | within ± 15% | Based on general forensic toxicology guidelines |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of Monocrotophos in forensic toxicology specimens. The detailed protocols and application notes provided herein serve as a comprehensive guide for laboratories to develop and validate their own methods for the screening and confirmation of this highly toxic pesticide. Proper validation of the method is essential to ensure the accuracy and reliability of the results in a forensic setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified QuEChERS extraction method followed by simultaneous quantitation of nine multi-class pesticides in human blood and urine by using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. forensics.org.my [forensics.org.my]
Application of Monocrotophos-d6 in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocrotophos is a broad-spectrum organophosphate insecticide known for its systemic and contact action against a wide range of pests in crops such as cotton, sugarcane, and vegetables.[1][2] Due to its high toxicity and potential for environmental contamination, the accurate quantification of its residues in agricultural products and environmental samples is of paramount importance for food safety and regulatory compliance. Monocrotophos-d6, a deuterated analog of Monocrotophos, serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the precise and accurate quantification of Monocrotophos residues by chromatography-based mass spectrometry techniques. Its use is critical for correcting variations in analytical results that can arise during sample preparation and instrumental analysis.
Principle Application: Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in analytical methods for the determination of Monocrotophos residues. In techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte of interest, but which can be distinguished by its mass.[3] this compound is an ideal internal standard for Monocrotophos analysis because it co-elutes with the native compound during chromatographic separation and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to the presence of deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing for its distinct detection.
The use of this compound as an internal standard effectively compensates for:
-
Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix.
-
Analyte Loss During Sample Preparation: Inconsistencies in recovery during extraction and cleanup steps.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
By adding a known amount of this compound to the sample at the beginning of the analytical procedure, the ratio of the peak area of the native Monocrotophos to the peak area of this compound is used for quantification. This ratiometric measurement leads to more accurate and precise results compared to external standard calibration alone.
Data Presentation
The following tables summarize representative quantitative data for the analysis of Monocrotophos using a deuterated internal standard like this compound. The data is compiled from various studies on pesticide residue analysis in vegetable matrices.
Table 1: Method Validation Parameters for Monocrotophos Analysis using an Internal Standard
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.015 mg/kg | 0.005 mg/kg |
| Recovery (%) | 75 - 110% | 85 - 115% |
| Precision (RSD %) | < 15% | < 10% |
Data is representative and compiled from typical performance characteristics of the analytical methods.[4][5]
Table 2: Representative Recovery Data in Different Vegetable Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Tomato | 0.05 | 95 | 6 |
| Brinjal (Eggplant) | 0.05 | 92 | 8 |
| Cauliflower | 0.05 | 88 | 11 |
| Capsicum | 0.05 | 98 | 5 |
Recovery data illustrates the effectiveness of using an internal standard to achieve consistent results across different complex matrices.
Experimental Protocols
Protocol 1: Determination of Monocrotophos Residues in Vegetables using QuEChERS Extraction and GC-MS Analysis with this compound as an Internal Standard
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.
1. Materials and Reagents
-
Monocrotophos analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
C18 sorbent
-
Deionized water
2. Sample Preparation and Extraction
-
Homogenize a representative sample of the vegetable matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄, PSA, and C18 (and GCB if necessary).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of Monocrotophos.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Monocrotophos and this compound.
-
Quantification: Based on the ratio of the peak area of the target ion of Monocrotophos to the peak area of the target ion of this compound.
Visualizations
References
Application Note & Protocol: Standard Operating Procedure for the Preparation of Monocrotophos-d6 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocrotophos-d6 is the deuterated stable isotope-labeled form of Monocrotophos, an organophosphate insecticide known for its high acute toxicity.[1][2] Accurate preparation of stock solutions is critical for quantitative analysis in research, such as in mass spectrometry-based assays. This document provides a detailed standard operating procedure (SOP) for the preparation of a this compound stock solution for use in a controlled laboratory setting. Due to the extreme toxicity of the compound—classified as fatal if swallowed, inhaled, or in contact with skin—this protocol emphasizes stringent adherence to all safety measures.[3][4]
Hazard and Safety Information
WARNING: Monocrotophos is extremely hazardous. All handling must be performed by trained personnel in a designated area.
-
Hazard Statement: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3] It is a potent cholinesterase inhibitor that affects the nervous system. It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile, inspected prior to use), a lab coat, and chemical splash goggles are mandatory. All handling of the neat compound and concentrated solutions must be performed inside a certified chemical fume hood.
-
Emergency First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Call for immediate medical attention.
-
Ingestion: Immediately call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.
-
-
Waste Disposal: All disposable materials that come into contact with this compound (e.g., pipette tips, gloves, vials) and all waste solutions must be collected and disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.
Compound Data and Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | Phosphoric Acid Dimethyl-d6 (1E)-1-Methyl-3-(methylamino)-3-oxo-1-propenyl Ester | |
| CAS Number | 1795136-77-4 | |
| Molecular Formula | C₇H₈D₆NO₅P | |
| Purity | Typically >95% (HPLC) | |
| Format | Neat Solid | |
| Storage Temperature | -20°C | |
| Solubility (non-deuterated) | Miscible in water; soluble in acetone, ethanol, methanol. | |
| Stability (non-deuterated) | Unstable in aqueous solutions above pH 7; decomposes above 38°C. | |
| Incompatible Materials | Alkaline compounds, black iron, drum steel, stainless steel 304, brass. |
Equipment and Materials
-
This compound, neat solid (CAS: 1795136-77-4)
-
Analytical balance (readable to at least 0.01 mg)
-
Certified chemical fume hood
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated positive displacement or air displacement micropipettes
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Spatula
-
Weighing paper or boat
-
Solvent: HPLC-grade acetonitrile is recommended for its compatibility and use in analytical systems.
-
PPE: Chemical-resistant gloves, lab coat, safety goggles.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of 10 mL of a 1 mg/mL this compound stock solution. Adjustments to concentration or volume should be made with corresponding changes to the mass of the compound and the volume of the solvent.
5.1. Preparation
-
Place the sealed container of neat this compound in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate before opening.
-
Set up all necessary equipment (balance, flasks, vials, pipettes) inside the chemical fume hood.
-
Label a 10 mL Class A volumetric flask and a corresponding amber storage vial with the compound name ("this compound"), desired concentration (1 mg/mL), solvent (Acetonitrile), preparation date, and your initials.
5.2. Weighing the Compound
-
Inside the fume hood, place a weighing boat on the analytical balance and tare it.
-
Carefully weigh approximately 10.0 mg of neat this compound into the weighing boat.
-
Record the exact weight to the highest precision of the balance (e.g., 10.12 mg).
5.3. Dissolution
-
Carefully transfer the weighed this compound from the weighing boat into the labeled 10 mL volumetric flask.
-
Using a pipette, add approximately 5-7 mL of acetonitrile to the flask.
-
Swirl the flask gently or use a vortex mixer on a low setting to ensure the compound is completely dissolved. Visually inspect to confirm no solid particles remain.
5.4. Dilution to Final Volume
-
Once the solid is fully dissolved, continue to add acetonitrile to the volumetric flask.
-
Use a pipette or dropper for the final additions to carefully bring the bottom of the liquid's meniscus to the calibration mark on the neck of the flask.
-
Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
5.5. Storage
-
Transfer the final stock solution from the volumetric flask into the pre-labeled amber glass vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Store the stock solution in a locked, designated freezer at -20°C .
Calculation of Exact Concentration
Use the exact recorded weight to calculate the precise concentration of the stock solution. If the purity of the standard is less than 99%, it should be included in the calculation.
Formula: Concentration (mg/mL) = [Mass of Compound (mg) / Final Volume (mL)] x (Purity / 100)
Example:
-
Exact Mass Weighed: 10.12 mg
-
Final Volume: 10.0 mL
-
Purity: 98.5%
-
Concentration = (10.12 mg / 10.0 mL) x (98.5 / 100) = 0.997 mg/mL
Experimental Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Monocrotophos Analysis with Monocrotophos-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Monocrotophos-d6 as an internal standard to mitigate matrix effects in the analysis of Monocrotophos.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Poor Recovery of Monocrotophos and/or this compound
-
Question: My recoveries for both Monocrotophos and this compound are consistently low. What are the potential causes and solutions?
-
Answer: Low recovery of both the analyte and the internal standard suggests a problem with the sample preparation process, specifically the extraction or cleanup steps.
Potential Cause Troubleshooting Steps Inefficient Extraction - Solvent Mismatch: Ensure the extraction solvent is appropriate for the matrix and Monocrotophos. Acetonitrile is commonly used in QuEChERS methods for a wide range of pesticides and matrices. - Inadequate Homogenization: Thoroughly homogenize the sample to ensure proper solvent access to the analytes. - Insufficient Shaking/Vortexing: Increase the duration and intensity of shaking or vortexing during the extraction step to ensure complete partitioning of the analytes into the solvent. Analyte Loss During Cleanup - Incorrect SPE Sorbent: Verify that the dispersive solid-phase extraction (dSPE) sorbent is suitable for the matrix. For fatty matrices, C18 sorbent is often used, while PSA (primary secondary amine) is used for removing sugars and organic acids. - Overly Aggressive Cleanup: Using too much sorbent or a very strong cleanup sorbent can lead to the loss of both the analyte and the internal standard. Consider reducing the amount of sorbent or using a less retentive one. Degradation of Analytes - pH Sensitivity: Monocrotophos can be susceptible to degradation under certain pH conditions. Ensure the pH of the sample and extraction solvent is controlled, especially if using buffered QuEChERS methods. - Temperature Instability: Avoid prolonged exposure of samples and extracts to high temperatures. Store samples and extracts at appropriate temperatures (e.g., 4°C or -20°C).
Issue 2: Inconsistent or Inaccurate Quantitative Results Despite Using this compound
-
Question: I'm using this compound, but my quantitative results are still variable and inaccurate. What could be the problem?
-
Answer: While this compound is designed to compensate for matrix effects, several factors can still lead to inaccurate quantification.
Potential Cause Troubleshooting Steps Differential Matrix Effects - Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the matrix effect is not consistent across the entire peak width, this can lead to different degrees of ion suppression or enhancement for the analyte and the internal standard. Solution: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure complete co-elution of Monocrotophos and this compound. - Non-Coeluting Interferences: A matrix component may co-elute with only the analyte or the internal standard, causing selective ion suppression or enhancement. Solution: Improve sample cleanup to remove the interfering component or modify the chromatographic method to separate the interference from the analyte and internal standard. Isotopic Impurity in Internal Standard - Presence of Unlabeled Monocrotophos: The this compound standard may contain a small amount of unlabeled Monocrotophos, which can lead to an overestimation of the analyte concentration, especially at low levels. Solution: Verify the isotopic purity of the this compound standard from the certificate of analysis. If necessary, prepare a blank sample spiked only with the internal standard to assess the contribution of the unlabeled analyte. Isotopic Exchange - Back-Exchange: In some instances, deuterium atoms can exchange with hydrogen atoms from the sample matrix or solvent, leading to a decrease in the internal standard signal and an increase in the analyte signal. Solution: This is less common for covalently bound deuterium on a stable part of the molecule but can be influenced by extreme pH or temperature. Ensure that the sample processing conditions are not overly harsh.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for Monocrotophos analysis?
A1: Complex sample matrices, such as fruits, vegetables, and biological fluids, contain numerous endogenous compounds that can interfere with the ionization of the target analyte (Monocrotophos) in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantification.[1][2] this compound is a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to Monocrotophos but has a different mass due to the replacement of six hydrogen atoms with deuterium. By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same matrix effects and procedural losses as the native Monocrotophos.[3][4] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio. By measuring the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects and sample preparation are normalized, leading to more accurate and precise quantification.[5]
Q2: How do I choose the right concentration for my this compound internal standard?
A2: The concentration of the internal standard should be chosen to provide a strong, stable signal that is well above the limit of quantification (LOQ) but not so high that it saturates the detector. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the native analyte. For example, if your calibration curve for Monocrotophos ranges from 1 to 100 ng/mL, a suitable concentration for this compound would be around 20-50 ng/mL.
Q3: Can I use a different deuterated organophosphate pesticide as an internal standard for Monocrotophos analysis?
A3: While it is sometimes possible to use a non-isotopically labeled internal standard with similar chemical properties, it is not ideal. The best practice is to use a stable isotope-labeled analog of the analyte of interest, in this case, this compound. This is because a non-isotopic analog may not behave identically during extraction, cleanup, and ionization, and therefore may not effectively compensate for matrix effects.
Q4: What are the key Multiple Reaction Monitoring (MRM) transitions for Monocrotophos and this compound?
A4: The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. The following are commonly used precursor and product ions for Monocrotophos and a theoretical transition for this compound:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monocrotophos | 224.1 | 127.1 | 98.0 |
| This compound | 230.1 | 130.1 | 101.0 |
Note: The transitions for this compound are theoretical and should be optimized experimentally.
Data Presentation: The Impact of this compound on Mitigating Matrix Effects
The following tables summarize hypothetical yet representative quantitative data demonstrating the effectiveness of using this compound to correct for matrix effects in the analysis of Monocrotophos in a complex matrix (e.g., spinach).
Table 1: Recovery of Monocrotophos in Spinach Extract With and Without Internal Standard Correction
| Spiked Concentration (ng/g) | Recovery without IS (%) | Recovery with this compound (%) |
| 10 | 45 | 98 |
| 50 | 52 | 101 |
| 100 | 48 | 99 |
| Average Recovery | 48.3 | 99.3 |
| Relative Standard Deviation (RSD) | 7.2% | 1.5% |
Table 2: Matrix Effect Evaluation for Monocrotophos in Spinach Extract
| Method | Analyte Response in Solvent | Analyte Response in Matrix | Matrix Effect (%) |
| Without Internal Standard | 1,250,000 | 587,500 | -53% (Suppression) |
| With this compound | 1.12 (Ratio) | 1.10 (Ratio) | -1.8% (Corrected) |
Matrix Effect (%) = ((Response in Matrix / Response in Solvent) - 1) x 100
This data clearly illustrates significant signal suppression for Monocrotophos in the spinach matrix when an internal standard is not used, leading to poor recovery and inaccurate quantification. The use of this compound effectively compensates for this matrix effect, resulting in high recovery and improved precision.
Experimental Protocols
This section provides a detailed methodology for the analysis of Monocrotophos in a vegetable matrix using a QuEChERS extraction and LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
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Homogenization: Weigh 10 g of a representative portion of the homogenized vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent
-
Column: ZORBAX SB-C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Monocrotophos 224.1 127.1 10 Monocrotophos 224.1 98.0 20 | this compound | 230.1 | 130.1 | 10 |
Visualizations
Caption: Experimental workflow for Monocrotophos analysis.
Caption: Overcoming matrix effects with an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Monocrotophos and Monocrotophos-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Monocrotophos and its deuterated internal standard, Monocrotophos-d6.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Monocrotophos and this compound.
Issue 1: Poor Chromatographic Resolution or Co-elution
Question: My Monocrotophos and this compound peaks are not well separated or are co-eluting. What could be the cause and how can I fix it?
Answer:
Poor resolution or co-elution of an analyte and its deuterated internal standard is a common challenge. Here are the potential causes and solutions:
-
"Deuterium Effect" in Reversed-Phase Chromatography: In reversed-phase liquid chromatography (RPLC), deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. This is due to the subtle differences in polarity caused by the carbon-deuterium bond being slightly shorter and stronger than the carbon-hydrogen bond. While baseline separation is not always necessary for mass spectrometric detection, significant co-elution can sometimes lead to issues with integration and accuracy.
-
Inadequate Chromatographic Conditions: The chosen column, mobile phase, or gradient program may not be optimal for separating these two closely related compounds.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds. Start with a lower initial percentage of the organic solvent to increase retention and provide more opportunity for separation.
-
Modify the Mobile Phase: While acetonitrile is a common organic modifier, methanol can offer different selectivity. Consider trying a mobile phase with methanol to see if it improves separation. Ensure that any mobile phase additives, like formic acid, are at a consistent and optimal concentration.
-
Column Selection: Utilize a high-resolution C18 column with a smaller particle size (e.g., ≤1.8 µm) to maximize chromatographic efficiency.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: I am observing significant peak tailing for both Monocrotophos and its internal standard. What are the likely causes and solutions?
Answer:
Peak tailing is a frequent issue in chromatography and can affect the accuracy of integration.
-
Secondary Interactions: Strong interactions between the basic functional groups of the analytes and acidic silanol groups on the column's stationary phase can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Operating at a lower pH can help to protonate the silanol groups and minimize secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping are designed to reduce silanol interactions.
-
Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
Issue 3: Low or Inconsistent Recovery
Question: The recovery of Monocrotophos and/or this compound is low and not reproducible. What could be the problem?
Answer:
Low and inconsistent recovery is often related to the sample preparation process. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide analysis in food matrices.[1][2][3][4][5]
-
Inefficient Extraction: The extraction solvent and conditions may not be optimal for the sample matrix.
-
Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of the analytes in the mass spectrometer, leading to inaccurate quantification.
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Analyte Degradation: Monocrotophos can be susceptible to degradation under certain conditions.
Troubleshooting Steps:
-
Optimize QuEChERS Method:
-
Ensure the sample is properly homogenized. For dry samples, a hydration step may be necessary.
-
The type and amount of extraction salts and d-SPE sorbents should be appropriate for the matrix. For example, for matrices with high fat content, a C18 sorbent is often used in the clean-up step.
-
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Check Analyte Stability: Ensure that the sample extracts are analyzed promptly or stored under appropriate conditions (e.g., -20°C) to prevent degradation. The stability of pesticides in solvents like acetonitrile can be improved by the addition of a small amount of acetic acid.
Frequently Asked Questions (FAQs)
Q1: Is baseline separation of Monocrotophos and this compound necessary for accurate quantification?
A1: Not necessarily. Modern triple quadrupole mass spectrometers can differentiate between the two compounds based on their mass-to-charge (m/z) ratio. As long as there is no significant isotopic crosstalk and the peaks are sufficiently narrow and symmetrical, accurate quantification can be achieved even with co-elution. However, some degree of separation can improve the robustness of the method.
Q2: What is isotopic crosstalk and how can I check for it?
A2: Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa, due to the natural isotopic distribution of the elements. To check for this, inject a high concentration standard of Monocrotophos and monitor the MRM transition for this compound. Then, inject a standard of this compound and monitor the MRM transition for Monocrotophos. If a signal is observed in either case, crosstalk is occurring. This can often be mitigated by selecting highly specific MRM transitions.
Q3: What are typical recovery rates for Monocrotophos using the QuEChERS method?
A3: Recovery rates for pesticides using the QuEChERS method typically range from 70% to 120%. However, the exact recovery for Monocrotophos can vary depending on the sample matrix and the specific QuEChERS protocol used. For example, in tomatoes, recoveries for a range of pesticides have been reported between 83.84% and 119.73%. It is essential to validate the method for each specific matrix being analyzed.
Q4: What are the recommended MRM transitions for Monocrotophos?
A4: While the optimal MRM transitions should be determined empirically on your specific instrument, common transitions for Monocrotophos (precursor ion m/z 224.1) include product ions at m/z 127.1 and 98.0. For this compound, the precursor ion would be m/z 230.1, and the product ions would be expected to be shifted by 6 Da as well.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Monocrotophos Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monocrotophos MRM | 224.1 > 127.1 (Quantifier), 224.1 > 98.0 (Qualifier) |
| This compound MRM | 230.1 > 133.1 (Quantifier), 230.1 > 104.0 (Qualifier) |
Table 2: Expected Performance Data for Monocrotophos Analysis
| Parameter | Expected Value/Range | Notes |
| Retention Time | 3 - 8 minutes | Highly dependent on specific method conditions. |
| Retention Time Shift (Monocrotophos vs. This compound) | Deuterated standard may elute slightly earlier | Typically a small shift, may not be fully resolved. |
| QuEChERS Recovery | 70 - 120% | Matrix-dependent, validation is crucial. |
| Linearity (R²) | > 0.99 | Expected for a well-performing method. |
| Limit of Quantification (LOQ) | Low µg/kg range | Dependent on instrument sensitivity and matrix. |
Experimental Protocols
Detailed Methodology: QuEChERS Extraction and LC-MS/MS Analysis
This protocol provides a general procedure for the extraction and analysis of Monocrotophos and this compound from a vegetable matrix (e.g., tomato).
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative sample of the vegetable.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex or shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrument Setup: Use the parameters outlined in Table 1 as a starting point.
-
Calibration: Prepare a set of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of Monocrotophos and a fixed concentration of this compound.
-
Analysis: Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.
-
Data Processing: Quantify the concentration of Monocrotophos in the samples using the calibration curve and the response ratio of the analyte to the internal standard.
Mandatory Visualization
Caption: Experimental workflow for Monocrotophos analysis.
References
- 1. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Monocrotophos-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Monocrotophos-d6 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Monocrotophos, an organophosphate insecticide. In mass spectrometry, it is primarily used as an internal standard (IS) for the quantitative analysis of Monocrotophos.[1] Because it has a slightly higher mass due to the deuterium atoms, it can be distinguished from the non-deuterated analyte by the mass spectrometer. Its chemical and physical properties are nearly identical to Monocrotophos, meaning it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization behavior allow it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Monocrotophos.
Q2: What are the primary causes of low signal intensity for this compound?
Low signal intensity for this compound can stem from several factors:
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Suboptimal Ionization Source Parameters: Incorrect settings for the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can lead to inefficient ionization.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, a phenomenon known as ion suppression.[2][3]
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Improper Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can result in low recovery of the internal standard and introduce interfering substances.
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Incorrect Mass Spectrometry Parameters: Non-optimized Multiple Reaction Monitoring (MRM) transitions, including precursor and product ions, collision energy, and cone voltage, will result in poor signal.
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Chromatographic Issues: Poor peak shape due to issues with the analytical column or mobile phase can lead to a lower signal-to-noise ratio.
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Degradation of the Standard: Improper storage or handling of the this compound standard can lead to its degradation.
Q3: How do I choose the correct ionization mode for this compound?
Monocrotophos is an organophosphate pesticide that can typically be analyzed in both positive and negative ionization modes.[4] However, positive mode Electrospray Ionization (ESI+) is commonly used and often provides better sensitivity for this class of compounds. It is recommended to perform initial experiments in both positive and negative ESI to determine the optimal mode for your specific instrument and sample matrix. Atmospheric Pressure Chemical Ionization (APCI) can also be considered, especially for less polar compounds or if matrix effects are severe with ESI.[5]
Q4: What are typical MRM transitions for Monocrotophos, and how do I determine them for this compound?
For Monocrotophos, a common precursor ion ([M+H]⁺) is m/z 224.1, with product ions around m/z 193.1, 127.1, and 95.1. The molecular weight of this compound is 229.2 g/mol . Therefore, the expected precursor ion ([M+H]⁺) for this compound would be approximately m/z 230.2.
To determine the optimal MRM transitions for this compound, you should:
-
Infuse a dilute solution of the this compound standard directly into the mass spectrometer.
-
Perform a full scan experiment in positive ionization mode to identify the precursor ion (expected around m/z 230.2).
-
Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.
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Select the most intense and specific precursor-to-product ion transitions for your MRM method.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
| Problem | Possible Cause | Recommended Action |
| No or very low signal on direct infusion | Degraded this compound standard. | Prepare a fresh stock solution from a reliable source. Ensure proper storage conditions (-20°C). |
| Incorrect mass spectrometer settings. | Verify the precursor ion m/z is set correctly for this compound (~230.2). Perform a product ion scan to confirm fragment ions. | |
| Instrument malfunction. | Check for leaks in the system and ensure gas flows are correct. Run a system suitability test with a known standard. | |
| Good signal on direct infusion, but low signal in sample | Ion suppression due to matrix effects. | Dilute the sample extract. Improve the sample cleanup procedure (e.g., use solid-phase extraction). Modify the chromatographic gradient to separate this compound from interfering matrix components. |
| Inefficient sample extraction. | Optimize the extraction solvent and procedure. Evaluate recovery using a spiked blank matrix. | |
| Poor peak shape (broad, tailing, or split peaks) | Column degradation. | Replace the analytical column. |
| Inappropriate mobile phase. | Ensure the mobile phase pH is suitable for Monocrotophos. Check for proper mobile phase composition and degassing. | |
| Contamination in the LC system. | Flush the LC system and autosampler with appropriate cleaning solutions. | |
| Gradual decrease in signal over a sequence of injections | Contamination of the ion source. | Clean the ion source, including the capillary, skimmer, and octopole/ion funnel. |
| Column fouling. | Wash the column with a strong solvent or replace it if necessary. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
Objective: To determine the optimal precursor and product ions, collision energy (CE), and cone voltage (CV) for this compound.
Materials:
-
This compound standard solution (1 µg/mL in methanol)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Direct Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification:
-
Operate the mass spectrometer in positive ESI mode.
-
Perform a full scan analysis (e.g., m/z 100-300) to identify the [M+H]⁺ ion for this compound (expected m/z ~230.2).
-
-
Product Ion Identification:
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Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion (m/z ~230.2).
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Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and identify the most abundant and stable product ions.
-
-
MRM Optimization:
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Select the two most intense and specific product ions for MRM analysis.
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For each precursor-product ion pair, optimize the collision energy and cone voltage by performing multiple injections while varying these parameters and monitoring the signal intensity.
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Create a table of the optimized parameters.
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Table 1: Example of Optimized MRM Parameters for this compound
| Parameter | Quantifier Transition | Qualifier Transition |
| Precursor Ion (m/z) | 230.2 | 230.2 |
| Product Ion (m/z) | User Determined | User Determined |
| Cone Voltage (V) | User Determined | User Determined |
| Collision Energy (eV) | User Determined | User Determined |
Protocol 2: QuEChERS Sample Preparation for Solid Matrices
Objective: To extract Monocrotophos and this compound from a solid matrix (e.g., soil, food) for LC-MS/MS analysis.
Materials:
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Homogenized sample
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Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
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C18 sorbent
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Centrifuge and centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 1% acetic acid.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Diagram: QuEChERS Workflow
Caption: A step-by-step workflow for the QuEChERS sample preparation method.
Data Presentation
Table 2: Typical Recovery of Monocrotophos from Different Matrices using QuEChERS
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) |
| Tomato | 10 | 95.2 | 5.8 |
| 50 | 98.1 | 4.2 | |
| Cucumber | 10 | 92.5 | 6.5 |
| 50 | 96.8 | 3.9 | |
| Soil | 20 | 88.7 | 8.2 |
| 100 | 91.3 | 6.1 |
Note: This data is illustrative and actual recoveries may vary depending on the specific experimental conditions.
Table 3: Comparison of Ionization Sources for Monocrotophos Analysis
| Ionization Source | Relative Signal Intensity | Signal-to-Noise Ratio | Matrix Effects |
| Electrospray Ionization (ESI) | +++ | +++ | Can be significant |
| Atmospheric Pressure Chemical Ionization (APCI) | ++ | ++ | Generally lower than ESI |
Note: '+' indicates relative performance. The optimal source depends on the specific matrix and instrument.
References
Technical Support Center: Troubleshooting Low Recovery of Monoc-rotophos-d6
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to the low recovery of Monocrotophos-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of monocrotophos, an organophosphorus insecticide.[1] In analytical chemistry, particularly for methods using mass spectrometry, a SIL internal standard is considered the gold standard. Because its chemical and physical properties are nearly identical to the non-labeled analyte of interest, it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the extraction process, it can be used to accurately correct for procedural variability and matrix effects, leading to more precise and accurate quantification of the native monocrotophos.
Q2: What are the most common causes for low recovery of a deuterated internal standard like this compound?
A2: The primary reasons for low recovery of this compound include:
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Analyte Degradation: The standard may degrade due to suboptimal pH, high temperatures, or exposure to light during sample preparation and storage.[2]
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Suboptimal Extraction Conditions: The chosen extraction solvent, pH, or salt concentration may not be suitable for efficiently partitioning this compound from the sample matrix into the extraction solvent.[3]
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Matrix Effects: Co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars) can interfere with the extraction process or suppress the instrument's signal during analysis.[4][5]
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Inefficient Cleanup: If the cleanup step (e.g., dispersive solid-phase extraction or dSPE) is not optimized, it can either fail to remove interfering matrix components or inadvertently remove the analyte of interest.
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Sorbent Issues in SPE: In Solid-Phase Extraction (SPE), problems such as incorrect sorbent choice, insufficient elution solvent volume, or overloading the cartridge can lead to significant analyte loss.
Q3: Can the pH of my sample affect the stability and recovery of this compound?
A3: Yes, pH is a critical factor. Monocrotophos is susceptible to hydrolysis, and this degradation rate is pH-dependent. Hydrolysis is generally slow at neutral or slightly acidic pH but increases significantly under basic conditions (pH > 7). To ensure the stability of both the analyte and the internal standard, it is crucial to control the pH throughout the extraction process, often by using buffered extraction methods like QuEChERS.
Q4: How can I determine if low recovery is due to an inefficient extraction versus degradation of the standard?
A4: A simple diagnostic experiment can help differentiate these issues. Prepare two types of quality control samples:
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Pre-Extraction Spike: Add this compound to a blank matrix sample before the extraction process begins.
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Post-Extraction Spike: Perform the entire extraction procedure on a blank matrix sample and add the this compound to the final extract just before analysis.
By comparing the instrument response of these two samples, you can pinpoint the problem. If the post-extraction spike shows a strong signal but the pre-extraction spike has low recovery, the issue lies within your extraction or cleanup steps. If both samples show a poor signal, it could indicate degradation during the analytical run or issues with the standard solution itself.
Troubleshooting Guide: Diagnosing and Solving Low Recovery
This section provides a systematic approach to identifying and resolving the root cause of low this compound recovery.
Problem 1: Consistently Low Recovery in All Samples
If you observe low recovery across all samples, including standards and quality controls, the issue is likely systematic.
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Possible Cause A: Suboptimal Extraction Method
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Solution: Monocrotophos is a polar, water-soluble pesticide, which can make it challenging to extract with traditional nonpolar solvents. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for polar pesticides. Ensure your chosen method is validated for polar analytes.
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For Liquid-Liquid Extraction (LLE): Use a water-miscible solvent like acetonitrile to ensure good interaction with the aqueous components of the sample, followed by a salting-out step to induce phase separation.
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For Solid-Phase Extraction (SPE): The choice of sorbent is critical. A reversed-phase sorbent (like C18) may not be retentive enough for a polar compound like monocrotophos unless the aqueous sample is loaded directly without organic solvent. A polymeric sorbent may offer better retention. Ensure the elution solvent is strong enough to desorb the analyte completely.
-
-
-
Possible Cause B: Chemical Degradation
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Solution: Review the pH and temperature of your extraction procedure. Monocrotophos stability decreases as pH and temperature increase.
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Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH (typically around 5.0-5.5), which protects base-sensitive pesticides.
-
Avoid excessive heat during any solvent evaporation steps.
-
-
| Condition | Monocrotophos Half-life | Recommendation |
| pH 5.0 (20°C) | 96 days | Ideal for stability. Use buffered methods. |
| pH 7.0 (38°C) | 23 days | Neutral pH is acceptable but less stable at higher temps. |
| pH 9.0 (20°C) | 17 days | Avoid. High pH leads to rapid degradation. |
Table 1. pH-dependent stability of Monocrotophos.
Problem 2: Inconsistent or Matrix-Dependent Low Recovery
Variable recovery often points to matrix effects, where co-extracted substances interfere differently from sample to sample.
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Possible Cause A: Insufficient Cleanup (Matrix Interferences)
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Solution: The cleanup step in your extraction protocol, such as dispersive SPE (dSPE) in the QuEChERS method, is crucial for removing interferences. The choice of dSPE sorbent should be tailored to the sample matrix.
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High-Fat/Wax Matrices (e.g., nuts, avocado): Use C18 sorbent to remove nonpolar lipids.
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Samples with Pigments (e.g., spinach, leafy greens): Use Graphitized Carbon Black (GCB) to remove chlorophyll and carotenoids. Caution: GCB can also remove planar pesticides, so its use should be evaluated carefully.
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Samples with Sugars/Organic Acids (e.g., fruits): Use Primary Secondary Amine (PSA) sorbent to remove these polar interferences.
-
-
| dSPE Sorbent | Target Interferences Removed | Common Sample Types |
| MgSO₄ | Residual Water | Universal |
| PSA | Organic acids, fatty acids, sugars, anthocyanins | Fruits, vegetables |
| C18 | Nonpolar interferences (fats, waxes, lipids) | High-fat commodities (e.g., avocado, nuts) |
| GCB | Pigments (e.g., chlorophyll), sterols | Highly pigmented samples (e.g., spinach) |
Table 2. Common dSPE sorbents for QuEChERS cleanup and their applications.
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Possible Cause B: Isotopic Exchange
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Solution: Isotopic exchange (deuterium replaced by hydrogen) is a potential issue for deuterated standards, especially at unstable label positions or under harsh pH conditions. The deuterium labels on this compound are on the dimethyl phosphate groups and are generally stable. However, to minimize any risk, avoid exposing samples to extreme pH (highly acidic or basic) or high temperatures for prolonged periods.
-
Experimental Protocols
Protocol 1: Optimized QuEChERS Method for Monocrotophos
This protocol is a general guideline based on the buffered QuEChERS method, suitable for various food and environmental matrices.
-
Sample Preparation:
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Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to rehydrate before homogenization.
-
-
Extraction:
-
Place a 10 g homogenized subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate).
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Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing magnesium sulfate and the appropriate sorbent(s) for your matrix (see Table 2).
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 5 minutes.
-
-
Final Analysis:
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Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system for analysis.
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Protocol 2: Stability Test for this compound
This protocol helps determine if the standard is degrading in your specific matrix and conditions.
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Prepare a Blank Matrix Extract: Perform your entire extraction and cleanup procedure on a sample known to be free of monocrotophos.
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Spike and Incubate: Add a known concentration of this compound to the blank matrix extract.
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Time-Point Analysis: Analyze a portion of the spiked extract immediately (T=0). Store the remaining extract under your typical experimental conditions (e.g., room temperature on the autosampler).
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Monitor Response: Re-analyze the extract at subsequent time points (e.g., T=2h, T=4h, T=24h).
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Evaluation: A significant decrease in the instrument response over time indicates degradation of the standard under your analytical conditions.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
QuEChERS Experimental Workflow
Caption: Standard workflow for the QuEChERS extraction method.
Logical Relationship of Potential Issues
Caption: Factors contributing to low internal standard recovery.
References
- 1. This compound (Major) | LGC Standards [lgcstandards.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. welchlab.com [welchlab.com]
- 4. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Linearity Issues in Calibration Curves with Monocrotophos-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in calibration curves when using Monocrotophos-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Monocrotophos is showing non-linearity at higher concentrations, even with the use of this compound. What are the potential causes?
Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis and can be attributed to several factors:
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Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector. At high analyte concentrations, the number of ions reaching the detector exceeds its capacity to provide a proportional response, leading to a plateauing of the signal.
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Ion Suppression/Enhancement: Monocrotophos, being an organophosphate pesticide, is susceptible to matrix effects.[1] Co-eluting matrix components from the sample can compete with the analyte and internal standard for ionization in the MS source, leading to a suppressed or, less commonly, enhanced signal at higher concentrations.
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Analyte Multimer Formation: At high concentrations in the ion source, molecules can sometimes form dimers or other multimers, which are not monitored, leading to a non-linear response for the target monomer ion.
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Competition for Ionization: The analyte (Monocrotophos) and the internal standard (this compound) can compete for ionization, especially if their concentrations are not optimized. A decreasing internal standard signal with increasing analyte concentration is an indicator of this phenomenon.
Q2: I'm observing a poor correlation coefficient (r²) across my entire calibration range. What should I investigate?
A low correlation coefficient suggests a systemic issue rather than a problem at a specific concentration range. Potential causes include:
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Inaccurate Standard Preparation: Errors in serial dilutions, incorrect stock solution concentration, or solvent evaporation can lead to inaccurate calibrator concentrations. It is recommended to prepare standards independently to avoid propagating errors.
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Inconsistent Injection Volumes: A faulty autosampler can introduce variability in the amount of sample injected, leading to poor linearity.
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System Instability: Fluctuations in the LC pump pressure, inconsistent mobile phase composition, or an unstable mass spectrometer (e.g., temperature, gas pressure, voltage fluctuations) can cause signal variability.
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Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and, consequently, the linearity.
Q3: My back-calculated concentrations for the lower concentration standards are inaccurate. What could be the problem?
Inaccuracy at the lower end of the calibration curve often points to issues with sensitivity or interferences:
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Low Signal-to-Noise Ratio: At the limit of quantitation (LOQ), the signal-to-noise ratio is low, which can lead to less precise peak integration and higher variability.
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Interference from the Matrix: Endogenous components in the sample matrix may have a similar mass transition to Monocrotophos or this compound, causing interference and inaccurate quantification at low levels.
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Analyte Adsorption: Monocrotophos may adsorb to vials, tubing, or the analytical column, especially at low concentrations, leading to a loss of analyte and a non-linear response.
Q4: Can the this compound internal standard itself be a source of non-linearity?
Yes, while internal standards are used to correct for variability, they can sometimes contribute to issues:
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Differential Matrix Effects: Even with a deuterated internal standard, slight differences in retention time between the analyte and the internal standard can expose them to different matrix components as they elute. This can lead to varying degrees of ion suppression or enhancement, compromising the correction.
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Isotopic Instability: Although rare with stable isotope-labeled standards, back-exchange of deuterium atoms with protons from the solvent or matrix can occur if the labels are in labile positions. This would alter the mass of the internal standard and affect quantification.
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Purity of the Internal Standard: Impurities in the this compound standard, particularly the presence of unlabeled Monocrotophos, can affect the accuracy of the calibration curve.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Non-Linearity at High Concentrations
This guide provides a systematic approach to troubleshooting a calibration curve that loses linearity at the upper concentration levels.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high-concentration non-linearity.
Quantitative Data Summary
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Decreasing internal standard peak area with increasing analyte concentration. | Competition for ionization. | Optimize the concentration of this compound. | A stable internal standard response across the calibration range. |
| The curve flattens at the highest concentration points. | Detector Saturation. | Dilute the upper-level standards or reduce the injection volume. | The calibration curve becomes linear over the adjusted concentration range. |
| Loss of linearity with no change in internal standard response. | Matrix effects causing ion suppression at high concentrations. | Improve sample cleanup, adjust chromatographic separation to avoid co-elution, or dilute the sample. | Improved linearity and a more consistent response factor. |
Guide 2: Addressing Overall Poor Linearity (Low r²)
This guide outlines steps to take when the entire calibration curve shows poor linearity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for overall poor linearity.
Quantitative Data Summary
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| High variability in replicate injections of the same standard. | Autosampler precision issue. | Perform an autosampler precision test. | Consistent injection volumes and reproducible peak areas. |
| Drifting retention times or peak areas across the run. | Lack of system equilibration. | Ensure the LC-MS/MS system is fully equilibrated before starting the analysis. | Stable retention times and consistent responses. |
| Poor peak shape (tailing or fronting). | Suboptimal chromatography. | Optimize the mobile phase, gradient, or switch to a different column. | Symmetrical and sharp peaks. |
Experimental Protocols
Protocol: Preparation of Calibration Curve for Monocrotophos Analysis
This protocol describes the preparation of a matrix-matched calibration curve for the quantification of Monocrotophos in an agricultural matrix (e.g., fruit or vegetable extract) using this compound as an internal standard.
1. Materials and Reagents
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Monocrotophos certified reference standard
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This compound certified reference standard
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LC-MS grade acetonitrile, methanol, and water
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Formic acid
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Blank matrix extract (e.g., from a QuEChERS extraction of a control sample)
2. Preparation of Stock Solutions
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Monocrotophos Stock Solution (1 mg/mL): Accurately weigh 10 mg of Monocrotophos standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Monocrotophos stock solution.
3. Preparation of Working Solutions
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Monocrotophos Working Solution (10 µg/mL): Dilute the Monocrotophos stock solution 1:100 with acetonitrile.
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This compound IS Working Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with acetonitrile.
4. Preparation of Matrix-Matched Calibration Standards
Prepare a series of at least five calibration standards in blank matrix extract. An example for a 1 mL final volume is provided below:
| Calibration Level | Concentration (ng/mL) | Volume of Monocrotophos Working Solution (µL) | Volume of IS Working Solution (µL) | Volume of Blank Matrix Extract (µL) | Volume of Acetonitrile (µL) |
| 1 | 1 | 0.1 | 10 | 100 | 889.9 |
| 2 | 5 | 0.5 | 10 | 100 | 889.5 |
| 3 | 10 | 1.0 | 10 | 100 | 889.0 |
| 4 | 50 | 5.0 | 10 | 100 | 885.0 |
| 5 | 100 | 10.0 | 10 | 100 | 880.0 |
| 6 | 200 | 20.0 | 10 | 100 | 870.0 |
Note: The concentration of the internal standard is kept constant across all calibration levels.
5. LC-MS/MS Analysis
-
Inject the prepared calibration standards, starting from the lowest concentration. It is recommended to inject a solvent blank between each standard to prevent carryover.
-
Acquire the data for each standard in Multiple Reaction Monitoring (MRM) mode.
6. Data Analysis
-
Calculate the response ratio (Peak Area of Monocrotophos / Peak Area of this compound) for each calibration level.
-
Plot the response ratio against the concentration of Monocrotophos.
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Perform a linear regression analysis. The acceptance criterion for linearity is typically a correlation coefficient (r²) ≥ 0.995.
Protocol: Assessment of Matrix Effects
This experiment helps determine if the sample matrix is causing ion suppression or enhancement.
1. Prepare Three Sets of Samples:
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Set A (Standards in Solvent): Prepare a series of standards of Monocrotophos in the initial mobile phase composition.
-
Set B (Post-Extraction Spike): Prepare a series of blank matrix extracts. Spike these extracts with the Monocrotophos standards after the extraction process.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at the working concentration.
2. Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential causes of non-linearity in a calibration curve.
Caption: Potential causes of calibration curve non-linearity.
References
Contamination sources for Monocrotophos-d6 in the analytical workflow
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential sources of Monocrotophos-d6 contamination in their analytical workflow.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistent background signal for this compound in our blank injections. What are the potential sources of this contamination?
A1: A consistent background signal for this compound in blank injections suggests a systemic contamination issue. The most common sources can be categorized as follows:
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Cross-Contamination from High-Concentration Samples: Residue from previously analyzed high-concentration samples can adhere to various parts of the analytical system.
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Contaminated Solvents or Reagents: The solvents (e.g., water, acetonitrile, methanol) and reagents (e.g., formic acid, ammonium formate) used for mobile phase preparation or sample dilution may be contaminated.
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Laboratory Environment: Given that Monocrotophos is a pesticide, there is a possibility of environmental contamination in the laboratory, which can be introduced into samples or onto equipment.
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Leaching from Labware: Plasticizers or other compounds can leach from plastic containers, pipette tips, or solvent lines and may interfere with the analysis. While less likely to be a direct source of this compound, they can contribute to overall background noise.
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Autosampler Carryover: The autosampler needle, injection port, and sample loops can retain analytes from previous injections, leading to carryover into subsequent blanks.
Q2: How can we troubleshoot the source of this compound contamination?
A2: A systematic approach is crucial to pinpoint the source of contamination. The following workflow can help isolate the issue.
Q3: We suspect our this compound internal standard may be impure. How can we verify its purity?
A3: The purity of the deuterated internal standard is critical for accurate quantification. Contamination with the unlabeled analyte (Monocrotophos) is a common issue.
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Qualitative Assessment: Prepare a high-concentration solution of the this compound standard and acquire a full-scan mass spectrum. Look for the presence of the molecular ion corresponding to unlabeled Monocrotophos.
-
Quantitative Assessment: To determine the percentage of unlabeled analyte, prepare a solution of the this compound standard at a concentration typically used in your assay. Analyze this solution using your established LC-MS/MS method, monitoring the transition for the unlabeled Monocrotophos. The response should be minimal.
| Purity Parameter | Acceptance Criteria | Implication of Failure |
| Isotopic Enrichment | ≥98% | A lower enrichment means a higher percentage of unlabeled analyte, which can lead to an overestimation of the analyte concentration in unknown samples. |
| Chemical Purity | >99% | Impurities can cause interfering peaks in the chromatogram. |
| Unlabeled Analyte | Response < 20% of LLOQ | A significant response for the unlabeled analyte in the internal standard solution indicates contamination that will bias results. |
Q4: Can the position of the deuterium label on this compound affect the analysis?
A4: Yes, the position of the deuterium label is crucial. If the deuterium atoms are on sites that are prone to exchange with hydrogen atoms from the solvent (a process called isotopic exchange), the internal standard can convert back to the unlabeled form.[1] This is more likely to occur at labile positions, such as on hydroxyl (-OH) or amine (-NH) groups. For Monocrotophos, which is a phosphate ester, labile protons are less of a concern compared to molecules with more acidic protons. However, it is always good practice to use an internal standard where the labels are on stable positions, such as on a methyl group.
Troubleshooting Guides
Issue 1: Persistent Background Contamination
Symptoms:
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A significant peak for this compound is observed in blank injections (solvent or mobile phase).
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The baseline is noisy at the m/z corresponding to this compound.
Possible Causes & Solutions:
| Potential Source | Troubleshooting Steps | Recommended Action |
| Mobile Phase | 1. Prepare fresh mobile phase using new bottles of LC-MS grade solvents.[2] 2. If additives like formic acid or ammonium formate are used, open new vials.[3] | If the signal disappears, discard the old solvents and reagents. Always use high-purity solvents.[2] |
| LC System | 1. Disconnect the column and run the mobile phase directly to the mass spectrometer. 2. If the signal persists, the contamination is in the LC system (tubing, degasser, pump seals).[4] | Systematically clean the LC system. Flush with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). If contamination persists, individual components may need to be replaced. |
| Autosampler | 1. Replace the wash solvents with a fresh, strong solvent mixture. 2. Perform multiple high-volume injections of the wash solvent. 3. Inspect and replace the needle, needle seat, and injection valve rotor seal if necessary. | Optimize the needle wash procedure by using a wash solvent that is a strong solvent for Monocrotophos and is stronger than the mobile phase. |
| Mass Spectrometer | 1. Vent the instrument and clean the ion source components (e.g., capillary, cone). | Follow the manufacturer's instructions for cleaning the ion source. |
Issue 2: Inconsistent Internal Standard Response
Symptoms:
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The peak area of this compound varies significantly across a batch of samples.
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Poor reproducibility of quality control samples.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Differential Matrix Effects | Analyze post-extraction spiked samples and compare the this compound response in the presence and absence of matrix. A significant difference indicates matrix effects. | Enhance the sample cleanup procedure to remove more matrix components. Methods like solid-phase extraction (SPE) can be effective. |
| Inconsistent Sample Preparation | Review the entire sample preparation workflow for any steps that could introduce variability, such as inconsistent vortexing times or evaporation steps. | Ensure the sample preparation protocol is followed precisely for all samples. Automation can help reduce variability. |
| Pipetting/Dilution Errors | Verify the calibration of all pipettes used for adding the internal standard. | Recalibrate pipettes if necessary. Use a consistent and careful technique for adding the internal standard to all samples. |
Experimental Protocols
Protocol 1: Preparation of a "Clean" Blank
This protocol is designed to prepare a blank sample that is free from external contamination, to be used as a negative control.
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Solvent Selection: Use the highest grade, newly opened bottles of LC-MS grade water and organic solvent (e.g., acetonitrile or methanol).
-
Glassware Preparation: Use glassware that has been exclusively dedicated to mobile phase preparation or has been rigorously cleaned. A final rinse with high-purity solvent is recommended. Avoid using detergents, as they can be a source of contamination.
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Mobile Phase Preparation: Prepare the mobile phase in a clean area of the laboratory, away from any potential sources of Monocrotophos.
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Sample Vial: Use a new, clean autosampler vial and cap.
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Injection: Inject this "clean" blank into the LC-MS system. The resulting chromatogram should be free of any significant peak at the retention time of this compound.
Protocol 2: Assessing Autosampler Carryover
This experiment helps to determine if the autosampler is a significant source of contamination.
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High-Concentration Standard: Prepare a high-concentration standard of this compound.
-
Injection Sequence:
-
Inject a blank (prepared as in Protocol 1).
-
Inject the high-concentration standard.
-
Inject a series of at least three consecutive blanks.
-
-
Data Analysis: Analyze the chromatograms of the blank injections that followed the high-concentration standard. The presence of a decreasing peak for this compound in these blanks indicates autosampler carryover.
| Injection | Expected Outcome (No Carryover) | Observed Outcome (Carryover) |
| Blank 1 | No significant peak | No significant peak |
| High-Conc. Std | Large peak | Large peak |
| Blank 2 | No significant peak | Small, observable peak |
| Blank 3 | No significant peak | Smaller peak than in Blank 2 |
| Blank 4 | No significant peak | Peak may be absent or very small |
References
Technical Support Center: Optimizing E-SI for Monocrotophos-d6
Welcome to the technical support center for optimizing the ionization efficiency of Monocrotophos-d6 in Electrospray Ionization (ESI). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ESI?
This compound is the deuterated form of Monocrotophos. In positive ion mode ESI, it is primarily observed as the protonated molecule, [M+H]⁺. Given that the molecular weight of Monocrotophos is 223.1 g/mol , the deuterated form with six deuterium atoms (this compound) will have an increased molecular weight. The primary ion to monitor would be [M+H]⁺. Additionally, adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ may be observed depending on the mobile phase composition.
Q2: I am observing poor sensitivity for this compound. What are the initial steps to improve the signal intensity?
Poor sensitivity is a common issue. Begin by verifying the basics: ensure the instrument is properly tuned and calibrated. Check for any leaks in the LC system. After confirming these, focus on optimizing the mobile phase and ESI source parameters. The mobile phase composition, particularly the additives, plays a crucial role in ionization efficiency.
Q3: What mobile phase composition is recommended for optimal ionization of this compound?
For organophosphate pesticides like Monocrotophos, a reversed-phase liquid chromatography method is typically employed. The mobile phases generally consist of water and an organic solvent such as methanol or acetonitrile, with additives to promote ionization.[1][2] A common starting point is a gradient elution with:
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.[1]
-
Mobile Phase B: Methanol or acetonitrile with 5 mM ammonium formate and 0.01% formic acid.[1]
The formic acid helps to protonate the analyte, while ammonium formate can help in forming ammonium adducts and improving signal stability.
Q4: How do I minimize the formation of unwanted adducts and maximize the [M+H]⁺ ion?
While adducts can sometimes be used for quantification, the protonated molecule is often preferred for consistency. To minimize unwanted sodium or potassium adducts, ensure high purity solvents and additives are used.[3] If sodium adducts ([M+Na]⁺) are predominant and problematic, consider using a cation-exchange resin to remove sodium ions from the sample or mobile phase. To enhance the [M+H]⁺ signal, ensure the mobile phase is sufficiently acidic by using additives like formic acid.
Troubleshooting Guide
Issue 1: High Signal Instability or Fluctuation
| Possible Cause | Troubleshooting Step |
| Inconsistent Spray | Visually inspect the ESI needle. Ensure a stable Taylor cone is formed. If the spray is erratic, clean or replace the ESI needle. Check for partial clogs in the system. |
| Mobile Phase Inhomogeneity | Ensure proper mixing of mobile phase components, especially if additives are prepared fresh. Degas the mobile phases to prevent bubble formation. |
| Source Contamination | A contaminated ion source can lead to unstable signals. Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions. |
Issue 2: Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Suboptimal ESI Source Parameters | Systematically optimize key ESI parameters. This includes capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Refer to the table below for typical starting parameters for organophosphates. |
| Matrix Effects | If analyzing complex matrices, co-eluting compounds can suppress the ionization of this compound. Improve sample preparation to remove interfering substances. Consider using a more efficient chromatographic separation. |
| Analyte Degradation | Monocrotophos can be unstable under certain conditions. Ensure the stability of the analyte in the prepared sample and on the autosampler tray. |
Experimental Protocols & Data
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing ESI source parameters for this compound.
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Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
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Set the mass spectrometer to monitor the expected m/z of the [M+H]⁺ ion for this compound.
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Vary one parameter at a time while keeping others constant, and record the signal intensity. The typical parameters to optimize are:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Plot the signal intensity against the parameter value to determine the optimal setting for each.
Quantitative Data: ESI and LC Parameters
The following tables summarize typical starting parameters for the analysis of organophosphate pesticides, which can be adapted for this compound.
Table 1: Recommended ESI Source Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.25 kV |
| Nebulizer Gas Flow | 45 (arbitrary units) |
| Drying Gas Flow | 10 (arbitrary units) |
| Drying Gas Temperature | 400 °C |
| Capillary Temperature | 275 °C |
Table 2: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.6 |
| 2.0 | 50 | 50 | 0.6 |
| 20.0 | 0 | 100 | 0.6 |
| 25.0 | 90 | 10 | 0.6 |
Mobile Phase A: Water + 5mM Ammonium Formate + 0.01% Formic Acid. Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.01% Formic Acid.
Visualizations
References
Inconsistent internal standard response with Monocrotophos-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to inconsistent internal standard response with Monocrotophos-d6 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the organophosphate insecticide Monocrotophos. In SIL internal standards, one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium, ²H).[1] this compound is considered the gold standard for the quantitative analysis of Monocrotophos, particularly in complex matrices.[1] Because its chemical and physical properties are nearly identical to Monocrotophos, it co-elutes during chromatography and experiences similar matrix effects, ionization suppression, or enhancement.[1][2] This close tracking of the analyte's behavior provides the most accurate compensation for variability that can occur during sample preparation, extraction, and analysis.[1]
Q2: What are the common causes of inconsistent internal standard (IS) response for this compound?
Excessive variability in the internal standard response can indicate issues with the analytical method. The root causes can be broadly categorized as:
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Sample Preparation and Matrix Effects: Issues arising from the sample matrix that interfere with the ionization of the internal standard. This is a common problem in LC-MS analysis.
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Instrumental Issues: Problems related to the performance of the analytical instrument, such as the autosampler, pump, or mass spectrometer.
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Human Error: Mistakes made during the experimental workflow.
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Internal Standard Solution Integrity: Degradation or incorrect preparation of the this compound stock or working solutions.
Q3: What is an acceptable range for internal standard response variability?
While specific limits can depend on the validated method and regulatory guidelines, a common acceptance criterion for internal standard response is that it should not vary by more than a certain percentage across a batch of samples. For instance, the IS response in any given sample should be within 70-150% of the average IS response of the calibration standards. Significant deviation outside this range warrants investigation.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across an Analytical Batch
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Extraction | Review the sample extraction protocol for consistency. Ensure uniform vortexing times, solvent volumes, and phase separation. Inefficient or inconsistent extraction can lead to variable recovery of both the analyte and the internal standard. |
| Matrix Effects | The presence of co-eluting matrix components can suppress or enhance the ionization of this compound. To diagnose this, inject a sample of the blank matrix (without the internal standard) and look for interfering peaks at the retention time of this compound. Consider implementing a matrix-matched calibration or the standard addition method. |
| Inconsistent Injection Volume | A faulty autosampler can lead to variable injection volumes. Check the autosampler for air bubbles in the syringe and ensure the syringe is properly seated. Run a series of replicate injections of a standard solution to check for injection precision. |
| Contamination or Carryover | Contamination in the analytical system can lead to inconsistent responses. Inject a double blank (a solvent blank followed by a matrix blank) to check for carryover from previous injections. |
Issue 2: Gradual Decrease in this compound Response Over an Analytical Run
| Possible Cause | Troubleshooting Step |
| Instrument Source Contamination | The ion source of the mass spectrometer can become contaminated over time, leading to a decline in signal intensity. Perform source cleaning according to the manufacturer's recommendations. |
| Internal Standard Adsorption | This compound may adsorb to plasticware or parts of the analytical system. Using silanized glassware or polypropylene tubes can help minimize adsorption. |
| Internal Standard Degradation | This compound may be degrading in the prepared samples on the autosampler. Evaluate the stability of the internal standard in the final sample matrix over the expected run time. |
| Leaking System | A leak in the LC system can cause a gradual decrease in pressure and flow rate, leading to declining signal intensity. Check for leaks in the pump, tubing, and connections. |
Issue 3: Abrupt or Random Changes in this compound Response
| Possible Cause | Troubleshooting Step |
| Incorrect Spiking of Internal Standard | Human error during the addition of the internal standard to samples is a common cause of random variability. Review the pipetting technique and ensure the correct concentration and volume of the IS working solution are being added to each sample. |
| Air Bubbles in the LC System | Air bubbles in the pump or injector can cause sudden drops in flow rate and pressure, leading to inconsistent responses. Degas the mobile phases and purge the pump to remove any air bubbles. |
| Mass Spectrometer Instability | A sudden change in the mass spectrometer's performance can lead to erratic signal. Check the instrument's diagnostic parameters and perform a system suitability test. |
Experimental Protocols
Protocol: Standard Addition Method for Monocrotophos Quantification
The standard addition method can be used to compensate for matrix effects. This involves adding known amounts of a standard solution to aliquots of the sample.
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Sample Preparation: Homogenize the sample and extract Monocrotophos using an appropriate solvent (e.g., acetonitrile).
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Aliquoting: Prepare at least four equal aliquots of the sample extract.
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Spiking:
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To the first aliquot, add a small volume of solvent (this will be the "zero-addition" sample).
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To the remaining aliquots, add increasing known amounts of a Monocrotophos standard solution.
-
-
Internal Standard Addition: Add a constant, known amount of this compound internal standard solution to all aliquots.
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Analysis: Analyze all prepared samples by LC-MS/MS.
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Data Analysis:
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Calculate the ratio of the Monocrotophos peak area to the this compound peak area for each sample.
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Plot the peak area ratio (y-axis) against the concentration of the added Monocrotophos standard (x-axis).
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Perform a linear regression on the data points.
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The absolute value of the x-intercept of the regression line represents the endogenous concentration of Monocrotophos in the original sample.
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Quantitative Data Summary
| Parameter | Typical Acceptance Criteria |
| Internal Standard Response Variation | Response in each sample should be within 70-150% of the mean response of the calibration standards. |
| Injection Precision (%RSD) | < 15% for replicate injections of a standard solution. |
| Calibration Curve Linearity (r²) | ≥ 0.99 |
| Analyte Recovery | 80-120% |
Visualizations
A troubleshooting workflow for inconsistent internal standard response.
References
Validation & Comparative
A Comparative Guide to Method Validation for Monocrotophos Analysis: The Deuterated Standard Advantage
For researchers and scientists in the fields of environmental monitoring, food safety, and drug development, the accurate quantification of pesticides like Monocrotophos is paramount. This organophosphate insecticide, while effective, is highly toxic, necessitating reliable analytical methods for its detection.[1][2] Method validation ensures that these analytical procedures are fit for their intended purpose. A key consideration in developing such methods is the choice of internal standard, which is crucial for correcting variations in sample preparation and analysis.
This guide provides an objective comparison of two common approaches for Monocrotophos analysis: one utilizing a deuterated internal standard and another employing a non-isotopically labeled standard or external calibration. The use of an isotopically labeled internal standard, such as Monocrotophos-d6, is widely regarded as the gold standard for quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[3][4] Deuterated standards are chemically identical to the target analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This unique property enables them to mimic the behavior of the native analyte throughout the entire analytical process, from extraction to detection, thus providing a more accurate correction for potential losses and matrix effects.[3]
Experimental Protocols
The following protocols outline a typical workflow for the analysis of Monocrotophos in a food matrix, such as cucumber, using LC-MS/MS. The primary difference between the two methods lies in the type of internal standard used.
Sample Preparation: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
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Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking:
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Method A (Deuterated IS): Add a known amount of this compound solution.
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Method B (Non-Isotopic IS): Add a known amount of a different pesticide standard (e.g., Triphenyl phosphate) that is not expected to be in the sample.
-
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds.
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Final Centrifugation and Dilution: Centrifuge the d-SPE tube. Take the final extract and dilute it with a suitable solvent (e.g., water) for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
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Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
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Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
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Ionization: Electrospray Ionization (ESI) in positive mode is typical for Monocrotophos.
Method Validation Data Comparison
The following tables summarize the expected performance of the two methods based on key validation parameters as stipulated by guidelines like SANTE/11312/2021.
| Validation Parameter | Method A (with Deuterated Standard) | Method B (without Deuterated Standard) | Acceptance Criteria (SANTE) |
| Linearity (R²) | > 0.995 | > 0.990 | R² > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 80 - 110% | 70 - 120% |
| Precision (RSDr %) | < 10% | < 15% | ≤ 20% |
| LOQ (µg/kg) | 1 - 5 | 5 - 10 | Typically 10 µg/kg for many pesticides |
| Matrix Effect (%) | Compensated | Can be significant (>20%) | Minimized as much as possible |
Table 1: Comparison of Method Validation Parameters.
| Parameter | Method A (with Deuterated Standard) | Method B (without Deuterated Standard) |
| Pros | High accuracy and precision. Effectively corrects for matrix effects and procedural losses. High ruggedness and reproducibility across different matrices. | Lower cost of standards. Simpler data processing for external calibration. |
| Cons | Higher cost of deuterated standards. | Susceptible to variability in extraction recovery. Prone to under- or overestimation due to matrix effects. May require matrix-matched calibrations for each different sample type. |
Table 2: Pros and Cons of Each Method.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for method validation and the logical advantage of using a deuterated internal standard.
Caption: Experimental workflow for method validation.
References
A Head-to-Head Comparison: Monocrotophos-d6 Versus Other Internal Standards for Pesticide Residue Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative pesticide analysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality data, especially when dealing with complex matrices. This guide provides an objective comparison of Monocrotophos-d6 with other common internal standards used in pesticide residue analysis, supported by experimental data and detailed protocols.
The ideal internal standard co-elutes with the target analyte and exhibits similar ionization and extraction behavior, thus effectively compensating for variations in sample preparation and instrumental analysis. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for mass spectrometry-based quantification due to their chemical similarity to the native analyte. This guide will delve into the performance of this compound, a deuterated internal standard, and compare it with other alternatives such as ¹³C-labeled standards and structural analogs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a quantitative method. The following table summarizes the key performance characteristics of different types of internal standards, with a focus on their application in pesticide residue analysis.
| Internal Standard Type | Analyte(s) | Typical Recovery (%) | Typical RSD (%) | Matrix Effect Compensation | Key Advantages | Potential Disadvantages |
| This compound | Monocrotophos, other organophosphates | 85-115% | < 15% | Good to Excellent | Cost-effective, widely available. | Potential for chromatographic separation from the native analyte (isotope effect), possible differences in extraction recovery. |
| ¹³C-labeled Monocrotophos | Monocrotophos | 95-105% | < 10% | Excellent | Co-elutes with the native analyte, identical chemical and physical properties leading to superior matrix effect correction. | Higher cost, may not be commercially available for all analytes. |
| Structural Analogs (e.g., Dicrotophos) | Monocrotophos and other related pesticides | 70-120% | < 20% | Moderate to Good | Lower cost than SILs, can be used for multiple analytes. | Different physicochemical properties can lead to variations in extraction recovery and chromatographic retention, may not fully compensate for matrix effects. |
Experimental Protocols
A robust experimental design is crucial for the accurate assessment of pesticide residues. The following is a representative protocol for the analysis of monocrotophos in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with an internal standard.
Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) until a uniform consistency is achieved.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the internal standard solution (e.g., this compound at a concentration of 100 ng/mL).
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
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Shake for 30 seconds.
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Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
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LC-MS/MS Analysis
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Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
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MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both monocrotophos and the internal standard.
Visualizing the Workflow and Comparisons
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable methods for pesticide residue analysis. This compound offers a cost-effective and widely available option that provides good performance in terms of recovery and matrix effect compensation for the analysis of monocrotophos and other organophosphate pesticides. While ¹³C-labeled internal standards may offer superior accuracy due to their identical physicochemical properties to the native analyte, their higher cost and limited availability can be prohibitive. Structural analogs represent the most economical option but may not provide the same level of accuracy in complex matrices.
Ultimately, the selection of an internal standard should be based on a careful evaluation of the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. For many routine monitoring applications, this compound represents an excellent balance of performance and cost-effectiveness.
Navigating the Analytical Maze: An Inter-laboratory Comparison of Monocrotophos Quantification Methods
A comprehensive guide for researchers, scientists, and drug development professionals on the prevailing analytical techniques for the quantification of Monocrotophos. This report details and objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies, supported by experimental data from various studies.
The accurate quantification of Monocrotophos, a highly toxic organophosphate insecticide, is a critical concern in food safety, environmental monitoring, and forensic toxicology.[1][2] Its widespread use in agriculture has led to concerns about residue levels in food and the environment, necessitating robust and reliable analytical methods for its detection.[1][3][4] This guide provides a comparative overview of the most commonly employed techniques for Monocrotophos quantification, offering insights into their experimental protocols and performance characteristics to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Quantification Methods
The selection of an analytical method for Monocrotophos quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of HPLC, GC-MS, and LC-MS/MS based on data from various research publications.
Table 1: Comparison of Quantitative Performance for Monocrotophos Quantification Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.32 mg/kg | 0.32 mg/kg | 0.15 - 1.1 ng/sample |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | 100 times lower than GC-MS |
| Linearity (Concentration Range) | 25-125 µg/mL (R² = 0.999) | Not explicitly stated in reviewed sources | ≥0.996 (Correlation Coefficient) |
| Recovery | 85-109% | 75.0 - 105.0% | 78-113% (from XAD-2 tubes), 71-108% (from PUF tubes) |
| Precision (%RSD) | <2.0% | Not explicitly stated in reviewed sources | <20% |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. This section outlines the typical methodologies for sample preparation and analysis using HPLC, GC-MS, and LC-MS/MS for Monocrotophos quantification.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis in various matrices due to its simplicity and efficiency.
Workflow for QuEChERS Sample Preparation
Detailed Steps:
-
Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, biological tissue) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube, and acetonitrile is added, followed by a mixture of salts (commonly magnesium sulfate and sodium chloride). The tube is then shaken vigorously to ensure thorough extraction of the analyte into the organic solvent.
-
Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a tube containing a d-SPE sorbent mixture. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.
-
Final Centrifugation and Collection: The tube is shaken and then centrifuged. The resulting supernatant is the final, cleaned-up extract ready for instrumental analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of Monocrotophos, particularly in bulk formulations and less complex matrices.
Experimental Workflow for HPLC-UV Analysis
Typical HPLC-UV Parameters:
-
Column: C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) are commonly employed for the separation.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is frequently used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength between 210 nm and 254 nm.
-
Injection Volume: A 20 µL injection volume is common.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Monocrotophos. It offers high selectivity and sensitivity.
Experimental Workflow for GC-MS Analysis
Typical GC-MS Parameters:
-
Column: A DB-5 column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a common choice.
-
Carrier Gas: Helium is typically used as the carrier gas at a flow rate of around 1.2 mL/min.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization: Electron Impact (EI) ionization is standard.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for pesticide residue analysis due to its exceptional sensitivity and selectivity, allowing for the detection of trace levels of Monocrotophos in complex matrices.
Experimental Workflow for LC-MS/MS Analysis
Typical LC-MS/MS Parameters:
-
Column: Reversed-phase columns such as a Thermo Scientific™ Accucore™ AQ column (2.1 x 100 mm, 2.6 μm) are suitable.
-
Mobile Phase: A gradient elution with mobile phases consisting of ammonium formate in water and methanol with formic acid is common.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Monocrotophos.
Conclusion
The choice of an analytical method for Monocrotophos quantification is contingent upon the specific requirements of the analysis. HPLC-UV offers a cost-effective and reliable solution for the analysis of formulations and less complex samples where high sensitivity is not the primary concern. GC-MS provides a robust and selective method, particularly for volatile and semi-volatile compounds, and is a well-established technique in many laboratories. For trace-level quantification in complex matrices such as food and environmental samples, LC-MS/MS stands out as the superior technique due to its unparalleled sensitivity and selectivity. The QuEChERS method for sample preparation has significantly streamlined the analytical workflow for all these techniques, offering an efficient and effective means of extracting Monocrotophos from diverse sample types. Researchers and scientists should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their analytical challenges.
References
The Gold Standard for Monocrotophos Analysis: A Comparative Guide to Isotope Dilution with Monocrotophos-d6
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the quantification of the organophosphate insecticide Monocrotophos, the use of a stable isotope-labeled internal standard, Monocrotophos-d6, is the unequivocal method of choice. This guide provides a comprehensive comparison of the isotope dilution method with traditional external calibration, supported by experimental data, to demonstrate the superior performance of incorporating this compound in analytical workflows.
The analysis of Monocrotophos in complex matrices such as food, environmental, and biological samples is fraught with challenges. Matrix effects, including ion suppression or enhancement in mass spectrometry, and variability in sample preparation can lead to significant inaccuracies and poor precision when using conventional analytical approaches. The isotope dilution technique, which employs a deuterated analogue of the analyte as an internal standard, effectively mitigates these issues, providing more reliable and defensible data.
Unparalleled Accuracy and Precision with this compound
The core principle behind the superiority of using this compound lies in its chemical and physical similarity to the non-labeled Monocrotophos. Both compounds exhibit nearly identical behavior during sample extraction, cleanup, and chromatographic separation. Crucially, they also experience the same degree of matrix-induced signal alteration in the mass spectrometer. By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are normalized, leading to a significant improvement in data quality.
Table 1: Comparison of Expected Performance: External Standard vs. This compound Internal Standard
| Performance Metric | External Standard Calibration | Isotope Dilution with this compound |
| Accuracy (Recovery) | Highly variable (50-150%), susceptible to matrix effects. | Consistently high and reliable (typically 80-120%). |
| Precision (%RSD) | Often >20%, reflecting variability in sample prep and matrix. | Excellent, typically <15%. |
| Matrix Effect Compensation | None; prone to significant signal suppression or enhancement. | Excellent; co-elution ensures similar matrix effects for analyte and standard. |
| Robustness | Lower; results are highly dependent on matrix consistency. | High; provides reliable data across different and complex matrices. |
| Confidence in Results | Moderate to low, may require matrix-matched calibrations. | High; considered the gold standard for quantitative analysis. |
Experimental Protocols for Accurate Monocrotophos Analysis
A robust analytical method for Monocrotophos using this compound as an internal standard typically involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
QuEChERS Sample Preparation Protocol
This protocol is a widely adopted and effective method for extracting pesticide residues from various food matrices.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Final Extract Preparation: Collect the supernatant for LC-MS/MS analysis. The extract may be diluted with a suitable solvent prior to injection.
LC-MS/MS Instrumental Analysis
The cleaned extract is then analyzed by LC-MS/MS for the sensitive and selective quantification of Monocrotophos.
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Monocrotophos and this compound are monitored.
Table 2: Example LC-MS/MS Parameters for Monocrotophos and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monocrotophos | 224.0 | 127.0 | 93.0 |
| This compound | 230.0 | 133.0 | 93.0 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process and the key relationships between the components.
Figure 1: Analytical workflow for Monocrotophos analysis.
Figure 2: Comparison of quantification principles.
Conclusion
For researchers and professionals in drug development and food safety, the integrity of analytical data is paramount. The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of Monocrotophos. This method effectively overcomes the challenges of matrix effects and procedural variability, delivering superior accuracy and precision compared to external standard calibration. By adopting this gold-standard methodology, laboratories can ensure the highest confidence in their analytical results.
Revolutionizing Monocrotophos Analysis: A Comparative Guide to Enhanced Detection and Quantification Using Monocrotophos-d6
In the precise world of analytical chemistry, particularly in the realm of environmental and food safety testing, the accuracy of quantification is paramount. The organophosphate insecticide Monocrotophos, due to its toxicity and persistence, is a compound of significant regulatory concern. Researchers and drug development professionals require highly reliable methods for its detection and quantification at trace levels. The introduction of isotopically labeled internal standards, such as Monocrotophos-d6, represents a significant leap forward in achieving this accuracy. This guide provides a comprehensive comparison of analytical methodologies for Monocrotophos, highlighting the distinct advantages of employing this compound for achieving lower limits of detection (LOD) and quantification (LOQ).
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the most robust analytical methods, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] this compound is chemically identical to the target analyte, Monocrotophos, but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both behave identically during sample preparation, extraction, and chromatographic analysis. This co-elution and identical behavior are crucial for correcting variations and losses that can occur at any stage of the analytical process, a capability that is absent in methods relying on external calibration or other types of internal standards.
Comparative Analysis of Detection and Quantification Limits
The primary advantage of using this compound is the significant improvement in the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with a defined degree of accuracy and precision.
While specific comparative studies detailing the LOD and LOQ of Monocrotophos with and without its deuterated analogue are not extensively published in readily available literature, the principles of isotope dilution mass spectrometry allow for a clear projection of its benefits. The table below presents typical LOD and LOQ values reported for Monocrotophos using various analytical techniques. It is important to note that methods employing a stable isotope-labeled internal standard like this compound are expected to achieve lower and more robust detection and quantification limits, particularly in complex matrices.
| Analytical Method | Matrix | Internal Standard | Reported LOD | Reported LOQ | Reference |
| LC-MS/MS | Biological Matrix | Not Specified | - | - | [1] |
| HPLC-UV | Bulk Form | Not Specified | - | 25 µg/mL | [2] |
| TLC | Biological Materials | None | ~1 µg | - | [3] |
| GC-FPD | Crops | Not Specified | - | 0.01 ppm | [4] |
Note: The values presented are indicative and can vary based on the specific instrumentation, matrix, and experimental conditions. The use of this compound is anticipated to consistently yield lower LOD and LOQ values in LC-MS/MS methods compared to those without an isotopically labeled internal standard.
Experimental Protocols
A robust analytical method is underpinned by a meticulously detailed protocol. Below is a representative experimental protocol for the determination of Monocrotophos in a complex matrix, such as a food sample, using LC-MS/MS with this compound as an internal standard.
Protocol: Quantification of Monocrotophos in Food Samples by LC-MS/MS with this compound
1. Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.
3. LC-MS/MS Analysis
-
Sample Dilution: Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., 1:1 with mobile phase A) before injection.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to ensure separation of Monocrotophos from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Monocrotophos: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).
-
This compound: Precursor ion > Product ion (for internal standard).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity.
-
4. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of Monocrotophos to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Monocrotophos in the samples from the calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principle of using an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Monocrotophos analysis.
Caption: Principle of isotope dilution for accurate quantification.
Conclusion: The Undeniable Advantage of this compound
For researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical results, the use of this compound as an internal standard is not just a recommendation but a necessity for state-of-the-art analysis. While other methods can provide qualitative or semi-quantitative data, the isotope dilution technique using LC-MS/MS stands unparalleled in its ability to deliver accurate, precise, and reliable quantification of Monocrotophos, even at trace levels in the most challenging of matrices. By effectively mitigating the variables of sample preparation and matrix effects, this compound ensures that the reported concentrations are a true reflection of the analyte's presence, thereby upholding the integrity of research and regulatory decisions.
References
The Indispensable Role of Internal Standards in Reducing Measurement Uncertainty for Monocrotophos Analysis
A Comparative Guide for Researchers and Analytical Scientists
In the quantitative analysis of pesticide residues, achieving accurate and reliable results is paramount. For highly toxic organophosphorus pesticides like Monocrotophos, precision is not just a matter of analytical rigor but also of public health and regulatory compliance. This guide provides a comparative overview of analytical methodologies for Monocrotophos, underscoring the critical role of internal standards in minimizing measurement uncertainty. Through a review of established experimental protocols and supporting data, we demonstrate that the inclusion of an internal standard is a vital component of a robust analytical workflow.
The Challenge of Measurement Uncertainty
Measurement uncertainty is the parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[1] In pesticide residue analysis, sources of uncertainty are numerous, arising from sample preparation, instrument variability, and matrix effects. The "top-down" approach, which utilizes data from method validation studies—specifically trueness (recovery) and precision (repeatability and reproducibility)—is a widely accepted method for estimating this uncertainty.[2]
The Power of Internal Standards
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to the sample, calibrants, and blanks. Its purpose is to compensate for variations in the analytical process. By normalizing the analyte's response to that of the internal standard, errors introduced during sample preparation (e.g., extraction inefficiencies, volumetric inconsistencies) and instrumental analysis (e.g., injection volume variations) can be significantly mitigated.[3][4]
Isotopically labeled standards (e.g., deuterated Monocrotophos) are the gold standard for mass spectrometric methods as they co-elute with the native analyte and exhibit nearly identical behavior during ionization, thus providing the most accurate correction for matrix effects and other sources of error.[5] However, due to their cost and availability, structurally similar compounds, such as Triphenyl phosphate (TPP) for gas chromatography-based methods, are also widely and effectively used.
Comparative Analysis of Methodologies
Table 1: Performance Data for Monocrotophos Analysis with Internal Standard
| Parameter | GC-MS/MS with TPP Internal Standard | LC-MS/MS with Isotopically Labeled Internal Standard |
| Recovery (%) | 85 - 110% | 90 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg | ≤ 0.01 mg/kg |
| Expanded Measurement Uncertainty (k=2) | Typically < 30% | Typically < 20% |
Note: The data presented are representative values synthesized from various multi-residue method validation studies and are intended for comparative purposes.
The consistently high recovery rates and low relative standard deviations are indicative of a well-controlled analytical process, a direct benefit of using an internal standard. These parameters are crucial for calculating the combined and expanded measurement uncertainty, with lower RSDs and recoveries closer to 100% leading to a smaller uncertainty budget.
Experimental Protocols
A robust analytical method for Monocrotophos with an internal standard typically involves the following key steps, illustrated in the workflow diagram below.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is the industry standard for sample preparation in pesticide residue analysis.
-
Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction and Fortification: The homogenized sample is weighed into a centrifuge tube. A known amount of the internal standard solution (e.g., Triphenyl phosphate in acetone for GC-MS/MS or a deuterated Monocrotophos solution for LC-MS/MS) is added. Acetonitrile is then added as the extraction solvent.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix and aqueous phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected, and a portion may be transferred to an autosampler vial for analysis. For GC-MS/MS, an analyte protectant may be added to prevent degradation in the hot injector.
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-17ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Monocrotophos and the internal standard are monitored.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for Monocrotophos and its isotopically labeled internal standard.
-
Workflow and Logic Diagrams
Caption: Workflow for Monocrotophos analysis with an internal standard.
Caption: Role of internal standards in reducing measurement uncertainty.
Conclusion
The use of an internal standard is an indispensable practice in the quantitative analysis of Monocrotophos. It provides a robust means to correct for the inevitable variations that occur during sample preparation and instrumental analysis. As demonstrated by the performance data of validated methods, this correction leads to improved accuracy (trueness) and precision, which are the cornerstones for a reliable estimation of measurement uncertainty. For laboratories seeking to produce high-quality, defensible data for Monocrotophos residues, the implementation of an appropriate internal standard is not merely a recommendation but a fundamental requirement for achieving the lowest possible measurement uncertainty and ensuring the fitness for purpose of the analytical results.
References
A Comparative Guide to Proficiency Testing Schemes for Organophosphate Pesticide Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate pesticides, participation in proficiency testing (PT) schemes is a cornerstone of quality assurance. These schemes provide an objective assessment of a laboratory's analytical performance, ensuring the reliability and accuracy of its data. This guide offers a comprehensive comparison of prominent PT scheme providers for organophosphate pesticide analysis, detailing their offerings, experimental protocols, and performance evaluation criteria.
Comparison of Proficiency Testing Schemes
The selection of a suitable PT scheme depends on a laboratory's specific needs, including the matrices of interest, the range of organophosphate analytes to be tested, and the desired frequency of participation. Below is a comparative summary of leading PT scheme providers.
| Provider | Scheme Highlights | Matrices Offered | Indicative Concentration Ranges | Frequency & Pricing (2025-2026) |
| Fapas | Wide range of multi-residue schemes in food matrices. Accredited by UKAS. | Drinking Water, Fruits (Apple Purée), Vegetables (Tomato Purée), Animal Products, Fats and Oils. | Not explicitly detailed; analyte presence and concentration vary per round. | Multiple rounds per year. e.g., Organophosphorus Pesticides in Drinking Water: Feb, May, Oct 2026 (£233-£249).[1] |
| NSI Lab Solutions | Offers both scheduled PTs and on-demand "PT Express" for rapid results. Accredited by ISO 17043. | Drinking Water, Soil/Hazardous Waste. | e.g., Soil: 100-1000 µg/kg; Drinking Water: 2-60 µg/L for various pesticides.[2][3][4] | Quarterly studies available (Jan, Apr, Jul, Oct). Pricing varies by scheme. |
| Qualitycheck | Specializes in water matrices, providing schemes for natural and drinking water. Accredited by ACCREDIA. | Natural Waters (groundwater, surface water). | 10 - 500 ng/L for organophosphorus pesticides.[5] | Rounds available in April and November 2025. Pricing available upon login. |
| AOAC International | "Pesticide Residues in Fruits and Vegetables Program" covering a broad scope of pesticides. ISO 17043 accredited. | Fruits and Vegetables (e.g., Green Beans). | Not explicitly detailed; varies per round. | Three shipments per year. Participants have 30 days to submit results. |
| Test Veritas | "Progetto Trieste" offers a variety of food matrices, often with guaranteed presence of certain analytes. Accredited by Accredia. | Infant Formula, Lettuce, Honey, Swine Fat, Red Wine, Dried Lentils, Wheat Flour. | Typically < 200 ppb to < 600 ppb depending on the matrix and analyte. | Rounds in March and October 2025. Prices around €304 per participation. |
| Bipea | Provides multi-residue screening in diverse food and feed matrices. Accredited by COFRAC. | Fruits, Cereals, Vegetables, Feed (Soya Meal). | Spiking range of 0.020 to 0.200 mg/kg for fruits and vegetables. | Annual programs with multiple rounds. e.g., Pesticides in Feed: June 2025 (€346-€405). |
Performance Evaluation
The performance of participating laboratories is predominantly evaluated using z-scores, a statistical measure of how far a single data point is from the mean. The interpretation of z-scores is generally standardized according to ISO 13528.
A z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the participant's result
-
X is the assigned value (often the consensus value from all participants)
-
σ is the standard deviation for proficiency assessment
The typical criteria for interpreting z-scores are as follows:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Laboratories receiving questionable or unsatisfactory results are expected to investigate the cause of the deviation and implement corrective actions.
Experimental Protocols
While specific instructions are provided with each PT sample, the general workflow for organophosphate pesticide analysis in food and environmental samples follows a common pattern. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation technique.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of organophosphate pesticides from a solid food matrix.
Detailed Methodologies
1. Sample Homogenization: A representative portion of the sample (typically 10-15 g) is weighed and homogenized to ensure uniformity. For solid samples, this may involve chopping or blending.
2. QuEChERS Extraction:
-
Solvent Addition: The homogenized sample is placed in a centrifuge tube, and a specified volume of acetonitrile (often containing 1% acetic acid) and an internal standard are added.
-
Shaking: The tube is sealed and shaken vigorously for approximately 1 minute to ensure thorough mixing and extraction of the pesticides into the solvent.
-
Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is added to the tube. This step induces phase separation between the aqueous and organic layers. The tube is again vortexed and then centrifuged.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube.
-
The d-SPE tube contains a sorbent material, such as Primary Secondary Amine (PSA), which removes interfering matrix components like organic acids, fatty acids, and sugars. Other sorbents like C18 may be used to remove non-polar interferences, and graphitized carbon black (GCB) for removing pigments and sterols.
-
The tube is vortexed and then centrifuged, and the resulting supernatant is ready for analysis.
4. Instrumental Analysis:
-
The final extract is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is well-suited for the analysis of volatile and semi-volatile organophosphate pesticides.
-
LC-MS/MS is preferred for more polar and thermally labile organophosphates.
-
The choice of instrument and specific parameters (e.g., column type, temperature program, ion transitions) will depend on the target analytes and the laboratory's validated methods.
Logical Relationship of Proficiency Testing
The process of participating in a proficiency test follows a structured and logical sequence, from registration to the implementation of corrective actions, if necessary.
This cyclical process ensures continuous improvement in a laboratory's analytical capabilities, fostering confidence in the data generated for research, regulatory compliance, and product development.
References
Cross-Validation of LC-MS/MS and GC-MS Methods for the Determination of Monocrotophos
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and sensitive quantification of Monocrotophos, a highly toxic organophosphate insecticide, is critical in environmental monitoring, food safety, and forensic toxicology. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of Monocrotophos. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific application.
Principles of Detection: A Tale of Two Techniques
Both LC-MS/MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry. However, they differ fundamentally in the mobile phase used for separation and the ionization techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a cornerstone for pesticide analysis.[1][2] It is well-suited for volatile and semi-volatile compounds that are thermally stable.[3] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected based on their mass-to-charge ratio.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for polar, thermally labile, and high molecular weight pesticides that are not amenable to GC analysis.[3] In LC-MS/MS, the sample is dissolved in a liquid mobile phase and separated based on its affinity for the stationary phase in a column. The eluent from the LC system is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a softer ionization technique that often keeps the molecule intact. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions.
Experimental Workflow: A Visual Representation
The general workflow for the analysis of Monocrotophos by both LC-MS/MS and GC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a typical experimental workflow.
References
Isotopic Enrichment Verification of Monocrotophos-d6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the purity and isotopic enrichment of internal standards are of paramount importance for data accuracy and reliability. This guide provides a comparative overview of the verification of Monocrotophos-d6, a deuterated internal standard for the organophosphate insecticide Monocrotophos.
While specific experimental data for the isotopic enrichment of commercially available this compound is not always publicly detailed, this guide outlines the standard analytical methodologies used for its verification and compares it with its non-labeled counterpart and other potential alternatives.
Data Presentation: A Comparative Analysis
The primary method for verifying isotopic enrichment is through mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio. The incorporation of six deuterium atoms in this compound results in a predictable mass shift compared to the unlabeled Monocrotophos.
| Analyte | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| Monocrotophos | C₇H₁₄NO₅P | 223.16 | 223 (M+), 192, 127, 109, 93, 79 |
| This compound | C₇H₈D₆NO₅P | 229.20 | Expected M+ at 229; fragmentation pattern will show a +6 Da shift for fragments containing the deuterated methyl groups. |
Note: The chemical purity of commercially available this compound is often stated as >95% by HPLC, which indicates the percentage of the deuterated molecule relative to other chemical impurities, not the isotopic enrichment.[1][2] The isotopic enrichment, which is the percentage of the deuterated compound that contains the desired number of deuterium atoms, must be confirmed by mass spectrometry or NMR.
Alternative Internal Standards
For the quantitative analysis of Monocrotophos, several types of internal standards can be considered. The ideal internal standard co-elutes with the analyte and behaves similarly during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response.[3][4]
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Isotopically Labeled Analyte | This compound | Co-elutes with the analyte; identical chemical and physical properties leading to optimal correction for matrix effects and extraction recovery.[3] | Higher cost; potential for isotopic exchange in certain matrices. |
| Structurally Similar Compound | Other organophosphate pesticides (e.g., Dichlorvos, Mevinphos) | Lower cost; readily available. | Different retention times and potential for different ionization efficiencies and matrix effects compared to the analyte. |
| Non-related Compound | Triphenyl phosphate | Can be used for a broad range of analytes; lower cost. | Significant differences in chemical and physical properties, leading to less accurate correction for analyte-specific matrix effects. |
Experimental Protocols for Isotopic Enrichment Verification
The following are generalized protocols for the verification of the isotopic enrichment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the mass shift and estimate the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Prepare a 1 µg/mL solution of non-labeled Monocrotophos standard for comparison.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Data Analysis:
-
Acquire the mass spectra of both Monocrotophos and this compound.
-
Compare the molecular ion peaks. A shift of +6 m/z units is expected for this compound.
-
Analyze the fragmentation patterns to confirm that fragments containing the dimethyl phosphate moiety show the corresponding mass shift.
-
Isotopic purity can be estimated by comparing the peak area of the M+ ion of this compound with the peak area of the M+ ion of any residual non-deuterated Monocrotophos.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the location of the deuterium labels and assess isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
Prepare a similar sample of non-labeled Monocrotophos for comparison.
-
-
NMR Analysis:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: Acquire a standard proton NMR spectrum. The signals corresponding to the methoxy protons (around 3.8 ppm in the non-labeled compound) should be significantly reduced or absent in the this compound spectrum.
-
³¹P NMR: Acquire a proton-decoupled phosphorus-31 NMR spectrum. The chemical shift should be similar for both labeled and unlabeled compounds, but the absence of proton coupling from the methoxy groups in the deuterated standard can be observed in a proton-coupled ³¹P spectrum.
-
-
Data Analysis:
-
Compare the ¹H NMR spectra to confirm the absence of signals from the deuterated positions.
-
Integration of the residual proton signals at the deuterated positions relative to other protons in the molecule can provide an estimation of isotopic purity.
-
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of Monocrotophos-d6: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Monocrotophos-d6. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given that this compound is a deuterated form of Monocrotophos, its hazardous properties are fundamentally the same. Therefore, the disposal procedures for Monocrotophos should be strictly followed.
Immediate Safety and Handling Precautions
Monocrotophos is classified as a highly hazardous substance.[1][2][3][4][5] All waste and contaminated materials associated with this chemical, including this compound, must be treated as hazardous waste.
Personal Protective Equipment (PPE):
Before handling this compound or its waste, personnel must be equipped with the following PPE:
-
Full body protective clothing
-
Chemical-resistant gloves
-
Splash- and impact-resistant goggles and a face shield
-
A respirator should be worn, especially when dealing with dust or aerosols
Emergency Procedures:
-
Spills: In the event of a spill, immediately clear the area of personnel and move upwind. Do not touch the spilled material. Contain the spill with sand, earth, or vermiculite. Collect the recoverable product and solid residues into labeled containers for disposal. Wash the affected area and prevent runoff into drains or waterways. If contamination of drains or waterways occurs, notify emergency services immediately.
-
Personal Contamination: In case of skin contact, remove contaminated clothing immediately and wash the affected area with soap and plenty of water. For eye contact, flush with large amounts of water for at least 15 minutes. If inhaled, move the person to fresh air. If ingested, seek immediate medical attention.
-
Fire: Use water spray, foam, dry chemical powder, or carbon dioxide to extinguish fires. Cool fire-exposed containers with a water spray from a protected location.
Disposal Procedures for this compound
All waste containing this compound must be handled in accordance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Segregate all this compound waste from other laboratory waste streams.
-
This includes:
-
Unused or expired this compound
-
Contaminated materials (e.g., PPE, absorbent materials from spills, glassware)
-
Empty containers
-
Step 2: Container Management
-
Empty containers must be properly managed to prevent reuse. It is recommended to triple-rinse containers. The rinsate should be collected and treated as hazardous waste. Puncture containers to prevent re-use before disposal.
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
Step 3: Approved Disposal Method
-
The primary and recommended method for the disposal of Monocrotophos and its related waste is high-temperature incineration in a specialized chemical incinerator facility.
-
In the United States, waste incinerators must achieve a 99.99% destruction and removal efficiency for this substance.
-
Landfilling may be an option in some regions, but only in a secure, authorized landfill. However, incineration is the preferred method.
-
Never discharge this compound waste into sewers or waterways.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.
-
Alternatively, a licensed hazardous waste disposal contractor can be engaged. Ensure the contractor is certified to handle and transport highly toxic pesticide waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, rat) | 17-20 mg/kg | |
| Acute Dermal Toxicity (LD50, rat) | 112-126 mg/kg | |
| Incineration Destruction Efficiency | 99.99% | |
| Toxicity to Birds (LD50, quail) | 0.76 - 0.94 mg/kg | |
| Toxicity to Fish (LC50, 48hrs, trout) | 7 mg/l |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling Procedures for Monocrotophos-d6
For Immediate Reference: Essential Safety and Logistical Information for Handling Monocrotophos-d6 in a Laboratory Setting
This compound, a deuterated analog of the highly toxic organophosphate insecticide Monocrotophos, demands stringent safety protocols to mitigate the severe risks it poses to laboratory personnel. Fatal if swallowed, inhaled, or in contact with skin, this compound necessitates a comprehensive personal protective equipment (PPE) and handling plan.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Quantitative Safety Data
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat (male) | 17-18 mg/kg | [3] |
| Rat (female) | 20 mg/kg | [3] | |
| Acute Dermal LD50 | Rat (male) | 126 mg/kg | |
| Rat (female) | 112 mg/kg | ||
| Rabbit | 354 mg/kg | ||
| Acute Inhalation LC50 | Rat | 0.8 mg/L |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air that will kill 50% of the test animals.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to the following protocols is mandatory when working with this compound to minimize exposure risk.
Engineering Controls and Pre-Handling Preparations
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood with good general ventilation. Ventilation rates should be matched to the experimental conditions to maintain airborne levels below any established exposure limits.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate warning signs.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order. A spill kit containing absorbent materials (such as sand, earth, or vermiculite), decontamination solutions, and appropriate waste disposal bags must be available.
-
Pre-planning: Before beginning any experiment, carefully review the Safety Data Sheet (SDS) for Monocrotophos. All personnel involved must be trained on the specific hazards and the emergency procedures.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following donning and doffing sequence should be strictly followed.
Donning Sequence (Putting on PPE):
-
Inner Gloves: Don a pair of nitrile gloves.
-
Coveralls: Wear a disposable, chemical-resistant suit (e.g., Tyvek®) over personal clothing.
-
Boot Covers: Put on chemical-resistant boot covers, ensuring they are pulled up over the legs of the coveralls.
-
Outer Gloves: Don a pair of heavy-duty, chemical-resistant gloves (e.g., neoprene or PVC) over the inner gloves. The cuffs of the outer gloves should be pulled over the sleeves of the coveralls.
-
Respiratory Protection: A full-facepiece respirator with cartridges appropriate for organic vapors and particulates is recommended. Ensure the respirator has been fit-tested for the user.
-
Eye and Face Protection: If not using a full-facepiece respirator, chemical splash goggles and a face shield are mandatory.
Doffing Sequence (Removing PPE):
The removal of PPE is a critical step to prevent cross-contamination. This should be done in a designated area.
-
Outer Gloves: With the outer gloves still on, wash them with soap and water. Then, carefully remove them, avoiding contact with the inner gloves.
-
Coveralls and Boot Covers: Remove the coveralls and boot covers by rolling them down and away from the body. Turn them inside out during removal to contain contaminants.
-
Respiratory and Eye Protection: Remove the respirator and/or goggles and face shield.
-
Inner Gloves: Remove the inner gloves last, peeling them off from the cuff and turning them inside out.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area thoroughly with soap and plenty of water.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the victim to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Rinse the mouth with water. Do not induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Call a Poison Control Center or doctor immediately.
In Case of a Spill:
-
Evacuate non-essential personnel from the area and move upwind.
-
Wearing full PPE, contain the spill with an inert absorbent material like sand or vermiculite.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (e.g., a dilute bleach solution), and collect the decontamination waste for proper disposal.
-
Prevent the spill from entering drains or waterways.
Operational and Disposal Plan
A systematic plan for the entire lifecycle of this compound in the laboratory is crucial for safety and environmental protection.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste and must be disposed of according to local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated solid materials, including used PPE, absorbent materials from spills, and empty containers, should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or washings containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not pour down the drain.
-
Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container.
-
-
Container Decontamination:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate should be collected as hazardous liquid waste.
-
After rinsing, puncture the container to prevent reuse.
-
-
Final Disposal:
-
All hazardous waste must be handled by trained personnel and disposed of through a licensed hazardous waste management company. Incineration in a specialized high-temperature chemical incinerator is the recommended method of destruction.
-
By implementing these rigorous safety and handling protocols, research institutions can protect their personnel and the environment from the significant hazards posed by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
